2,5-Difluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3259. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOOQIUSYGWMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190144 | |
| Record name | 2,5-Difluoroaniline | |
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Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-30-6 | |
| Record name | 2,5-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Difluoroaniline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluoroaniline | |
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| Record name | 2,5-Difluoroaniline | |
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| Record name | 2,5-difluoroaniline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-Difluoroaniline | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,5-Difluoroaniline from 1,4-Difluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 2,5-Difluoroaniline, a critical intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1] The primary synthetic route detailed herein is the catalytic hydrogenation of 1,4-difluoro-2-nitrobenzene, a robust and widely utilized method for the reduction of the nitro functional group to an amine.
Reaction Pathway: Catalytic Hydrogenation
The core transformation in the synthesis of this compound from 1,4-difluoro-2-nitrobenzene is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) serves as the reductant in the presence of a metal catalyst. The fluorine atoms on the benzene ring remain unaffected during this process.[2]
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel.[1][3] The choice of catalyst and solvent can influence reaction kinetics, yield, and purity of the final product.
Caption: Chemical transformation of 1,4-Difluoro-2-nitrobenzene to this compound.
Data Presentation: Reaction Parameters
The following table summarizes quantitative data from established experimental protocols for the synthesis of this compound. This allows for a clear comparison of different methodologies.
| Parameter | Method 1: Palladium/Carbon | Method 2: Raney Nickel |
| Starting Material | 1,4-Difluoro-2-nitrobenzene[1] | 2,5-Difluoronitrobenzene[3] |
| Catalyst | Palladium on Carbon (Pd/C)[1] | Raney Nickel[3] |
| Reductant | Hydrogen (H₂)[1] | Hydrogen (H₂)[3] |
| Solvent | Methanol (MeOH)[1] | Tetrahydrofuran (THF)[3] |
| Temperature | 20 °C[1] | Room Temperature[3] |
| Reaction Time | 1 hour[1] | Not specified |
| Apparatus | Standard glassware[1] | Parr shaker[3] |
| Yield | 83%[1] | Not specified |
| Product Purity | Characterized by ¹H NMR[1] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on successfully reported syntheses.
Protocol 1: Synthesis using Palladium on Carbon (Pd/C)
This procedure outlines the reduction using a palladium/carbon catalyst in methanol, which is noted for its high yield and straightforward workup.[1]
Materials:
-
1,4-Difluoro-2-nitrobenzene (500 mg, 3.14 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (66.9 mg)
-
Methanol (20 mL)
-
Hydrogen gas supply (balloon or cylinder)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer)
-
Filtration apparatus (e.g., Buchner funnel or celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 1,4-difluoro-2-nitrobenzene (500 mg, 3.14 mmol) in methanol (20 mL) in a round-bottom flask, the palladium/carbon catalyst (66.9 mg) is added in batches.[1]
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at 20 °C.[1]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (3/1).[1] The reaction is considered complete upon the full consumption of the starting material.
-
Workup: Once the reaction is complete (approx. 1 hour), the mixture is filtered through a pad of celite or a suitable filter to remove the palladium catalyst.[1]
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to afford the target product, this compound.[1]
-
Results: This method typically yields the product as a clear brown liquid (338 mg, 83% yield).[1] The product can be characterized by ¹H NMR.[1]
Protocol 2: Synthesis using Raney Nickel
This protocol utilizes Raney nickel as the catalyst in a tetrahydrofuran solvent, often employed in a specialized high-pressure vessel.[3]
Materials:
-
1,4-Difluoro-2-nitrobenzene (2,5-difluoronitrobenzene)
-
Raney Nickel catalyst (slurry)
-
Tetrahydrofuran (THF)
-
Parr shaker or similar hydrogenation apparatus
-
Hydrogen gas cylinder
-
Filtration apparatus
Procedure:
-
Reaction Setup: A solution of 1,4-difluoro-2-nitrobenzene is prepared in tetrahydrofuran inside the vessel of a Parr shaker.[3]
-
Catalyst Addition: The Raney nickel catalyst is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen gas to the desired pressure. The mixture is agitated at room temperature.[3]
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen.
-
Workup: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered to remove the Raney nickel catalyst.
-
Isolation: The solvent is removed from the filtrate by evaporation under reduced pressure to yield this compound.[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoroaniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its unique electronic properties, imparted by the two fluorine substituents on the benzene ring, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its synthesis, key reactions, and applications. Safety and handling precautions are also detailed to ensure its proper use in a laboratory and industrial setting.
Chemical Identity and Structure
This compound is an organic compound with the chemical formula C₆H₅F₂N.[1] Its structure consists of an aniline ring substituted with two fluorine atoms at the 2 and 5 positions.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 367-30-6[1][2][3][4] |
| Molecular Formula | C₆H₅F₂N[1][5][6][7] |
| Molecular Weight | 129.11 g/mol [1][2][3][5][7] |
| InChI | InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2[1][2] |
| InChIKey | YNOOQIUSYGWMSS-UHFFFAOYSA-N[1][2] |
| SMILES | Nc1cc(F)ccc1F[2] |
| EC Number | 206-690-1[1][2] |
| Beilstein/REAXYS | 2802549[1][2] |
Physical Properties
This compound is typically a colorless to yellow or orange clear liquid at room temperature.[1] It has a characteristic melting point just above standard room temperature.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to Yellow to Orange clear liquid[1] |
| Melting Point | 11-13 °C (lit.)[1][2][6][8] |
| Boiling Point | 176-178 °C (lit.)[1][2][6][8] |
| 51-52 °C / 15 mmHg (lit.) | |
| 170 °C / 753 mmHg (lit.) | |
| Density | 1.288 g/mL at 25 °C (lit.)[1][2][6][8] |
| Refractive Index (n20/D) | 1.513 (lit.)[1][2] |
| Solubility | Not miscible in water.[1][6][9][10][11] |
| pKa | 2.19 ± 0.10 (Predicted)[1] |
| Flash Point | 156 °F (68.9 °C)[1][6][10] |
| 66 °C - closed cup |
Chemical Properties and Reactivity
The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the chemical reactivity of this compound. These substituents decrease the basicity of the amino group compared to aniline. The fluorine atoms also direct electrophilic aromatic substitution reactions.
Synthesis
A common laboratory and industrial synthesis of this compound involves the reduction of 2,5-difluoronitrobenzene.
Synthesis of this compound from 2,5-difluoronitrobenzene.
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound from 2,5-difluoronitrobenzene is as follows:
-
To a solution of 2,5-difluoronitrobenzene in a suitable solvent such as methanol or tetrahydrofuran, a catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added.[6][12]
-
The reaction mixture is then subjected to a hydrogen atmosphere, often using a Parr shaker or a balloon filled with hydrogen gas, and stirred at room temperature.[6][12]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the catalyst is removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield this compound.[6]
Key Reactions
This compound participates in various chemical reactions, making it a versatile intermediate. It is used in the synthesis of:
-
Schiff bases: For example, it reacts with aldehydes to form compounds like 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol.[1][3][6]
-
1,4-diazabutadienes: Its condensation with diketones, often assisted by ultrasound, yields these compounds.[1][3]
Applications in Research and Development
The unique properties of this compound make it a valuable component in several fields.
Applications of this compound.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological and cardiovascular conditions.[5]
-
Agrochemicals: It is utilized in the formulation of herbicides and pesticides, contributing to improved crop yields and protection.[5]
-
Dyes and Pigments: The compound is employed in the production of dyes, contributing to vibrant and stable colors for textiles and coatings.[5]
-
Material Science: this compound acts as a building block for advanced materials, including polymers and resins used in electronics and automotive applications.[5][13]
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 3: Spectral Data References
| Technique | Solvent | Reference |
| ¹H NMR | CDCl₃ | [14][15] |
A representative ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons and the amine protons. For example, a reported ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 6.94-6.88 (m, 1H), 6.50-6.46 (m, 1H), 6.40-6.31 (m, 1H), and 3.82 (br. s., 2H).[6]
Safety and Handling
This compound is a hazardous chemical and requires careful handling.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[7][16] H312: Harmful in contact with skin.[7][16] H332: Harmful if inhaled.[16] H317: May cause an allergic skin reaction.[7][16] |
Experimental Protocol: Safe Handling and Storage
-
Handling: Use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing vapors or mist and prevent contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1] Keep away from sources of ignition.[16]
-
First Aid:
Conclusion
This compound is a versatile and important chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its significance in modern chemistry. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and industrial applications.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound 99.5 367-30-6 [sigmaaldrich.com]
- 3. 2,5-二氟苯胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 367-30-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS#: 367-30-6 [m.chemicalbook.com]
- 7. This compound | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 367-30-6 [mingyuanchemical.com]
- 9. echemi.com [echemi.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. prepchem.com [prepchem.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound(367-30-6) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. echemi.com [echemi.com]
2,5-Difluoroaniline CAS number and molecular weight
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Difluoroaniline (CAS No: 367-30-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and crucial safety information. Furthermore, it explores the biological context of its derivatives, particularly in the development of selective COX-2 inhibitors like Celecoxib, and includes a schematic of the relevant signaling pathway.
Core Chemical Information
This compound is an aromatic amine distinguished by two fluorine substituents on the benzene ring. These fluorine atoms significantly influence the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below for quick reference.
| Identifier | Value | Reference |
| CAS Number | 367-30-6 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅F₂N | [1][5] |
| Molecular Weight | 129.11 g/mol | [1][3][4] |
| IUPAC Name | This compound | [4] |
| Property | Value | Reference |
| Appearance | Clear brown liquid | [1] |
| Melting Point | 11-13 °C | [2][5] |
| Boiling Point | 176-178 °C | [5] |
| Density | 1.288 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.513 | [5] |
| Flash Point | 66 °C (150.8 °F) | [5] |
| Spectroscopic Data | Description | Reference |
| ¹H NMR (CDCl₃) | Spectral data available, showing characteristic shifts for aromatic protons and the amine group. | [6][7] |
| Infrared (IR) Spectroscopy | FTIR spectra available, indicating primary amine and C-F bond stretches. | [8] |
Synthesis of this compound
The primary route for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 2,5-difluoronitrobenzene. The following section outlines the experimental protocols for both the synthesis of the precursor and the final product.
Experimental Workflow for Synthesis
Experimental Protocol: Synthesis of 2,5-Difluoronitrobenzene
This protocol is adapted from established nitration methods for aromatic compounds.
-
Reaction Setup: To a reaction vessel, add 1400 g of p-difluorobenzene and 5800 mL of concentrated sulfuric acid.
-
Cooling: Cool the mixture to approximately 5 °C using an ice bath.
-
Nitration: Add 1450 g of potassium nitrate in portions while maintaining the temperature at 5 °C.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until completion.
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Isolation: Collect the resulting white solid by suction filtration to yield 2,5-difluoronitrobenzene.
Experimental Protocol: Synthesis of this compound
This protocol is based on the catalytic reduction of a nitro-aromatic compound.[2][6]
-
Reaction Setup: In a Parr shaker apparatus, prepare a solution of 2,5-difluoronitrobenzene in tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas. Agitate the mixture at room temperature under hydrogen pressure.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the THF, yielding this compound.
Applications in Drug Development and Industry
This compound is a versatile intermediate with significant applications in several industries:
-
Pharmaceuticals: It serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for drugs targeting neurological and cardiovascular diseases.[1] Its derivatives have been explored for their anti-inflammatory and antimicrobial properties.
-
Agrochemicals: The compound is used in the formulation of effective herbicides and pesticides.[1]
-
Dyes and Pigments: It is employed in the production of stable and vibrant dyes.[1]
A notable application in medicinal chemistry is in the synthesis of analogues of Celecoxib , a selective COX-2 inhibitor. This highlights the role of this compound in developing modern anti-inflammatory agents.
Biological Context: The COX-2 Signaling Pathway
Derivatives of this compound are precursors to selective nonsteroidal anti-inflammatory drugs (NSAIDs) that target the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is integral to inflammation and pain.
COX-2 Signaling Pathway and Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A₂. The COX-2 enzyme, which is induced during inflammation, converts arachidonic acid into prostaglandins (like PGE₂).[1][9] These prostaglandins are key mediators of inflammation, pain, and fever.[1] Celecoxib, synthesized from intermediates like this compound, acts as a selective inhibitor of COX-2.[1][2] By blocking the active site of COX-2, it prevents the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[1]
Safety and Handling
This compound is a hazardous chemical and requires strict safety protocols.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Sensitization | May cause an allergic skin reaction. |
Precautionary Measures
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles. Avoid contact with skin and eyes and prevent the formation of aerosols.[3]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical and follow all institutional and regulatory safety guidelines.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 2,5-Difluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Difluoroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) exhibits distinct signals for the aromatic protons and the amine group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
| H-6 | 6.885 | ddd | J(H,H) = 8.8, J(H,F) = 10.6, 5.1 |
| H-4 | 6.46 | ddd | J(H,H) = 8.8, 3.0, J(H,F) = 9.6, 7.1 |
| H-3 | 6.35 | ddd | J(H,H) = 3.0, J(H,F) = 8.1, 3.6 |
| -NH₂ | 3.70 | br s | - |
ddd: doublet of doublet of doublets, br s: broad singlet
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported in ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-2 (C-F) | 160.2 (d, ¹JCF = 240.2 Hz) |
| C-5 (C-F) | 150.8 (d, ¹JCF = 235.5 Hz) |
| C-1 (C-NH₂) | 136.4 (dd, J = 11.5, 2.3 Hz) |
| C-6 | 115.5 (dd, J = 24.1, 8.1 Hz) |
| C-4 | 105.1 (dd, J = 27.2, 3.1 Hz) |
| C-3 | 99.8 (dd, J = 29.5, 3.1 Hz) |
d: doublet, dd: doublet of doublets
¹⁹F NMR (Fluorine-19 NMR) Data
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Chemical shifts are referenced to CFCl₃.
| Fluorine Assignment | Chemical Shift (δ) in ppm |
| F-2 | -118.5 to -122.5 |
| F-5 | -138.0 to -142.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3480 - 3350 | N-H Stretch (asymmetric and symmetric) | Medium |
| 3080 - 3010 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | N-H Bend and Aromatic C=C Stretch | Strong |
| 1520 - 1470 | Aromatic C=C Stretch | Strong |
| 1330 - 1250 | C-N Stretch (aromatic amine) | Strong |
| 1250 - 1150 | C-F Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 129 | 100 | [M]⁺ (Molecular Ion) |
| 110 | 15 | [M - F]⁺ |
| 102 | 25 | [M - HCN]⁺ |
| 83 | 10 | [M - F - HCN]⁺ |
Experimental Workflows and Protocols
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below. This process ensures the acquisition of high-quality and reproducible data.
Caption: General Workflow for Spectroscopic Analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A spectral width of -250 to 0 ppm is typically used. Proton decoupling can be applied to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[1][2] For a solution, dissolve a small amount of the sample in a suitable transparent solvent (e.g., CCl₄) and place it in a liquid transmission cell.[1][2]
-
Instrument Setup: Record a background spectrum of the empty ATR crystal or the salt plates/solvent-filled cell.[3] This will be subtracted from the sample spectrum.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[3] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]
-
Data Processing: Perform automatic background subtraction. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.
-
Ionization: Utilize Electron Ionization (EI) as the ionization method.[4][5][6] Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.[5][7]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion. The molecular ion peak and major fragment ions are identified.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Determining the Solubility of 2,5-Difluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physical Properties of 2,5-Difluoroaniline
A summary of the key physical properties of this compound is presented in the table below. This data is essential for handling the compound and for designing solubility experiments.
| Property | Value | Reference |
| CAS Number | 367-30-6 | [2][3] |
| Molecular Formula | C₆H₅F₂N | [2] |
| Molecular Weight | 129.11 g/mol | [2] |
| Appearance | Colorless to yellow to orange clear liquid | [2] |
| Melting Point | 11-13 °C (lit.) | [4] |
| Boiling Point | 176-178 °C (lit.) | [4] |
| Density | 1.288 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.513 (lit.) | [4] |
| Water Solubility | Not miscible in water | [2][4][5] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solute in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, THF, etc.)
-
Conical flask or sealed vessel
-
Magnetic stirrer and stir bar
-
Thermostatic bath (for temperature control)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dish or weighing bottle
-
Analytical balance (accurate to at least 0.1 mg)
-
Drying oven or vacuum desiccator
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed conical flask. The presence of undissolved solute is necessary to ensure the solution is saturated.
-
Place the flask in a thermostatic bath set to the desired experimental temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the solubility value is constant).
-
-
Sample Collection:
-
Once equilibrium is reached, stop the stirring and allow the undissolved this compound to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Transfer the collected saturated solution to a pre-weighed evaporating dish.
-
Gently evaporate the solvent in a well-ventilated fume hood. A rotary evaporator can be used for more volatile solvents to expedite this process.
-
Once the bulk of the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent. Alternatively, a vacuum desiccator can be used.
-
Periodically cool the dish in a desiccator and weigh it on an analytical balance. Continue the drying process until a constant weight is achieved.
-
Data Analysis and Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution collected in mL) * 100
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Logical Relationships in Solubility Determination
The determination of solubility involves a series of logical steps and dependencies, as illustrated in the diagram below. Accurate temperature control is paramount as solubility is highly temperature-dependent.
References
Health and safety information for handling 2,5-Difluoroaniline
An In-depth Technical Guide to the Health and Safety of 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal risk assessment and the information in a substance-specific Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.
Chemical Identification and Physical Properties
This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 2,5-Difluorobenzenamine, Aniline, 2,5-difluoro- | [3] |
| CAS Number | 367-30-6 | [3] |
| Molecular Formula | C₆H₅F₂N | [2] |
| Molecular Weight | 129.11 g/mol | [2] |
| Appearance | Clear, colorless to yellow or pale brown liquid | [4] |
| Melting Point | 11-13 °C | [5] |
| Boiling Point | 176-178 °C | [5] |
| Density | 1.288 g/mL at 25 °C | [5] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [6] |
| Water Solubility | Not miscible | [7] |
| Refractive Index | n20/D 1.513 | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are acute toxicity and skin sensitization.[3]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[3]
-
Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[3]
Signal Word: Warning[3]
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H317: May cause an allergic skin reaction.
Toxicological Information
Exposure to this compound can cause adverse health effects through oral, dermal, and inhalation routes.[3] Like other anilines, it may have the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[8][9]
Acute Toxicity
| Endpoint | Value (2,4-Difluoroaniline) | Species | Reference |
| Oral LD50 | 820 mg/kg | Rat | [10] |
| Dermal LD50 | 672 mg/kg | Rat | [10] |
| Inhalation LC50 | 6210 mg/m³ (4 hours) | Rat | [8] |
Skin Sensitization
This compound is classified as a skin sensitizer.[3] This means that repeated skin contact can lead to an allergic reaction. The mechanism of skin sensitization by halogenated anilines is understood to involve metabolic activation to reactive intermediates.[11]
Metabolic and Toxicological Pathways
Metabolic Pathway: Cytochrome P450 Hydroxylation
The primary metabolic pathway for this compound in the body is aromatic hydroxylation catalyzed by cytochrome P450 (CYP450) enzymes in the liver. This is a common Phase I metabolic reaction for aromatic amines.
Signaling Pathway: Skin Sensitization
Skin sensitization is a complex process involving metabolic activation, interaction with skin proteins, and a subsequent immune response. The process can be broken down into several key events, starting with the chemical penetrating the skin and ending with the proliferation of T-cells that will recognize the chemical upon subsequent exposure.
Experimental Protocols
Synthesis of this compound by Catalytic Hydrogenation
This protocol describes the reduction of 2,5-difluoronitrobenzene to this compound using a Raney Nickel catalyst. This method is adapted from a general procedure for the synthesis of fluoroanilines.
Materials:
-
2,5-Difluoronitrobenzene
-
Raney Nickel (slurry in water)
-
Methanol (or other suitable solvent like Tetrahydrofuran)
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite)
-
Parr shaker or similar hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with methanol to remove the water. The amount of catalyst is typically 5-10% by weight of the starting material.
-
Reaction Setup: To a pressure-resistant reaction vessel (e.g., a Parr bottle), add the 2,5-difluoronitrobenzene and methanol. Add the prepared Raney Nickel catalyst to the solution.
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas to remove air, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Begin agitation and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet with solvent.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Summary of Key Toxicity Test Methodologies
The following are summaries of standard OECD test guidelines for assessing the toxicity of chemicals.
-
Principle: A single dose of the substance is administered to a group of fasted rats by oral gavage.
-
Procedure: A sighting study is performed to determine the appropriate starting dose. Subsequently, groups of animals are dosed at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). Observations for signs of toxicity and mortality are made for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Procedure: Groups of fish are exposed to at least five concentrations of the test substance arranged in a geometric series. Mortality and other signs of toxicity are observed at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (the concentration that is lethal to 50% of the fish) at 96 hours is calculated.
-
Principle: Young Daphnia magna (<24 hours old) are exposed to the test substance for 48 hours.
-
Procedure: Groups of daphnids are exposed to at least five concentrations of the test substance. Immobilisation (the inability to swim) is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is calculated.[1]
-
Principle: The effect of the test substance on the growth of a selected species of algae is determined over a 72-hour period.
-
Procedure: Exponentially growing algal cultures are exposed to a series of concentrations of the test substance. The growth of the algae is measured at least daily by cell counts or a surrogate measurement like fluorescence.
-
Endpoint: The EC50 for growth rate inhibition and yield are calculated.
Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE): [3]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe vapors or mists.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from sources of ignition.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
First Aid and Emergency Procedures
First Aid Measures: [3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.[3]
-
Environmental Precautions: Prevent the chemical from entering drains.
-
Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Contact a licensed professional waste disposal service.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hapten - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles of keratinocytes in nociceptive transduction and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinitrohalobenzenes: evaluation of relative skin sensitization potential using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 11. Drug hapten-specific T-cell activation: Current status and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electrophilic aromatic substitution (EAS) reactions of 2,5-difluoroaniline. Due to a scarcity of direct literature detailing quantitative outcomes for this specific substrate, this document focuses on the governing chemical principles, predicted regioselectivity based on substituent effects, and representative experimental protocols adapted from closely related analogs.
Core Principles: Predicting Regioselectivity
The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are dictated by the interplay of the electronic effects of its three substituents: one amino group (-NH₂) and two fluoro groups (-F).
-
Amino Group (-NH₂): This is a powerful activating group.[1] Its primary influence is a strong electron-donating resonance effect (+M), which significantly increases the electron density of the aromatic ring, particularly at the ortho (C6, C2) and para (C4) positions. This makes the ring much more nucleophilic and susceptible to attack by electrophiles.[2]
-
Fluoro Groups (-F): Halogens are a unique class of substituents. They exhibit a dual nature: a deactivating, electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+M) via their lone pairs. For fluorine, the inductive effect is stronger than the resonance effect, making it a net deactivating group. However, the resonance effect, though weaker, still directs incoming electrophiles to the ortho and para positions.[3]
In this compound, the directing effects of these groups are combined. The -NH₂ group at C1 is the most powerful activating group and therefore dominates the regiochemical outcome.[4] It strongly directs incoming electrophiles to the C2, C4, and C6 positions.
-
Position C2: Blocked by a fluorine atom.
-
Position C6: ortho to -NH₂ and meta to the C5-F. This position is strongly activated by the amino group.
-
Position C4: para to -NH₂ and meta to the C2-F. This position is also strongly activated by the amino group.
-
Position C3: meta to -NH₂ and ortho to both C2-F and para to C5-F. This position is strongly deactivated.
Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 and C6 positions. The final product distribution between these two sites will depend on the specific reaction conditions and the steric bulk of the electrophile.
Key Electrophilic Aromatic Substitution Reactions
Based on the principles outlined above, the expected outcomes for major EAS reactions are detailed below.
Halogenation (Bromination)
Direct halogenation of anilines is typically rapid and can lead to poly-substitution. The reaction is often performed in a solvent like acetic acid. For this compound, bromination is expected to yield primarily 4-bromo-2,5-difluoroaniline, with 6-bromo-2,5-difluoroaniline as a potential minor product. The synthesis of 4-bromo-2,5-difluoroaniline is a known transformation, confirming the viability of substitution at the C4 position.[5][6][7]
Table 1: Predicted Products of Halogenation
| Reagents | Predicted Major Product | Predicted Minor Product |
|---|---|---|
| Br₂ / CH₃COOH | 4-Bromo-2,5-difluoroaniline | 6-Bromo-2,5-difluoroaniline |
| Cl₂ / FeCl₃ | 4-Chloro-2,5-difluoroaniline | 6-Chloro-2,5-difluoroaniline |
This protocol for a related isomer demonstrates a typical procedure that can be adapted.[8][9]
-
Dissolution: Dissolve 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml) in a suitable reaction vessel.
-
Reagent Preparation: Prepare a solution of bromine (0.79 mol) in glacial acetic acid (200 ml).
-
Addition: Slowly add the bromine solution dropwise to the stirred aniline solution, maintaining the reaction temperature below 25°C using an ice bath.
-
Reaction: Stir the mixture at room temperature for 2 hours after the addition is complete.
-
Quenching: Add sodium thiosulphate (50 g) and sodium acetate (125 g) in water (700 ml) to the reaction mixture to neutralize excess bromine and acid.
-
Workup: Cool the mixture overnight. Filter the resulting precipitate. Dissolve the solid in diethyl ether, wash the ether phase sequentially with water, 10% sodium hydroxide, and water again.
-
Isolation: Dry the organic phase with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.
Nitration
Direct nitration of anilines with strong acid mixtures (e.g., HNO₃/H₂SO₄) is often problematic, leading to oxidation and loss of selectivity due to the protonation of the highly basic amino group.[10] A standard strategy to circumvent this is to first protect the amino group as an acetanilide. The N-acetyl group is still an activating ortho, para-director but is less basic and less prone to oxidation. The nitration is then performed, followed by acidic or basic hydrolysis to remove the acetyl group and restore the aniline. The existence of 2,5-difluoro-4-nitroaniline confirms that substitution at the C4 position is a viable pathway.[11]
Table 2: Predicted Products of Nitration
| Reagents | Predicted Major Product | Predicted Minor Product |
|---|
| 1. Ac₂O2. HNO₃ / H₂SO₄3. H₃O⁺, Δ | 2,5-Difluoro-4-nitroaniline | 2,5-Difluoro-6-nitroaniline |
This detailed protocol for a related dihalodifluoroaniline can serve as a robust starting point for optimization.[10]
-
Protection (Acetylation):
-
In a round-bottom flask, dissolve 3,6-dichloro-2,4-difluoroaniline (50.5 mmol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (65.7 mmol, 1.3 equiv.).
-
Heat the mixture to reflux (approx. 118°C) for 2 hours, monitoring by TLC for the consumption of the starting aniline.
-
Cool the mixture and pour it into ice-cold water (200 mL). Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
-
Nitration:
-
In a three-necked flask cooled in an ice bath, carefully add the dried acetanilide from the previous step to concentrated sulfuric acid (30 mL), keeping the temperature below 20°C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (55.6 mmol, 1.1 equiv.) to concentrated sulfuric acid (6 mL) in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
Stir the reaction in the ice bath for an additional 2-3 hours after addition is complete.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring and collect the precipitated solid by filtration.
-
-
Deprotection (Hydrolysis):
-
Transfer the crude nitrated acetanilide to a flask and add a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete deprotection.
-
Cool the mixture and pour it into cold water (200 mL). Neutralize the solution slowly with a saturated sodium bicarbonate solution to a pH of ~7-8.
-
-
Purification:
-
Collect the crude product by filtration.
-
Purify the solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Sulfonation
Sulfonation of anilines can be complex. Heating aniline with concentrated sulfuric acid typically yields the thermodynamically favored para-substituted product, sulfanilic acid. For this compound, sulfonation is expected to proceed similarly, yielding primarily 4-amino-2,5-difluorobenzenesulfonic acid. The reaction likely proceeds via an initial formation of an ammonium sulfate salt, which then rearranges upon heating.[12]
Table 3: Predicted Products of Sulfonation
| Reagents | Predicted Major Product | Predicted Minor Product |
|---|
| Conc. H₂SO₄, Heat | 4-Amino-2,5-difluorobenzenesulfonic acid | 2-Amino-3,5-difluorobenzenesulfonic acid |
-
Mixing: In a flask, carefully add this compound (1.0 mol) to an equimolar amount of concentrated sulfuric acid (1.0 mol) with cooling.
-
Heating: Heat the resulting aniline sulfate salt in an oven or oil bath at 180-190°C for 4-5 hours. Water will be evolved during the reaction.
-
Workup: Cool the reaction mixture. Add the solid mass to a large volume of cold water and stir to dissolve the product.
-
Isolation: The product may precipitate as a zwitterion upon neutralization or can be isolated by carefully adjusting the pH. Recrystallization from hot water is a common purification method for sulfonic acids.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on substrates that are strongly deactivated or contain an amino group.[13][14][15] The -NH₂ group is a strong Lewis base and will react preferentially with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This complex places a positive charge adjacent to the aromatic ring, which strongly deactivates it towards further electrophilic attack.[16] Therefore, direct Friedel-Crafts reactions on this compound are not considered viable. To perform such a reaction, the amino group would first need to be converted into a less basic, deactivating group that can be later converted back, a multi-step process that is often synthetically inefficient.
Table 4: Predicted Outcome of Friedel-Crafts Reactions
| Reaction | Reagents | Predicted Outcome |
|---|---|---|
| Acylation | RCOCl / AlCl₃ | No reaction |
| Alkylation | RCl / AlCl₃ | No reaction |
Conclusion
The electrophilic aromatic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing influence of the C1-amino group. This directing effect overrides the deactivating nature of the two fluoro substituents, channeling electrophiles primarily to the C4 (para) and C6 (ortho) positions. While halogenation and protected nitration are expected to proceed with good regioselectivity towards the C4 position, direct Friedel-Crafts reactions are unviable due to catalyst poisoning by the basic amino group. The experimental protocols provided, derived from analogous chemical systems, offer robust starting points for the synthesis and functionalization of this valuable chemical intermediate in research and drug development. All proposed transformations require empirical validation and optimization.
References
- 1. transformationtutoring.com [transformationtutoring.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-ブロモ-2,5-ジフルオロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 9. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,5-Difluoro-4-nitroaniline 95% | CAS: 1542-36-5 | AChemBlock [achemblock.com]
- 12. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
2,5-Difluoroaniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoroaniline is a pivotal fluorinated building block in organic synthesis, prized for its unique electronic properties and versatile reactivity. The strategic placement of two fluorine atoms on the aniline ring significantly influences the molecule's pKa, nucleophilicity, and regioselectivity in various chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details its applications in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries, and provides specific experimental protocols for key reactions. Furthermore, this document explores the biological significance of compounds derived from this aniline, including the signaling pathways they target.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
Physical and Chemical Properties
This compound is a colorless to yellow or orange clear liquid at room temperature.[1] Key physical and chemical data are summarized in Table 1. The presence of two electron-withdrawing fluorine atoms decreases the basicity of the amino group compared to aniline.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅F₂N | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| CAS Number | 367-30-6 | [1] |
| Melting Point | 11-13 °C | [1][2] |
| Boiling Point | 176-178 °C | [1][2] |
| Density | 1.288 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.513 | [1][2] |
| Flash Point | 156 °F (68.9 °C) | [1] |
| pKa | 2.19 ± 0.10 (Predicted) | [1] |
| Water Solubility | Not miscible | [1] |
| Appearance | Clear colorless to yellow to orange liquid | [1] |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.94-6.88 (m, 1H), 6.50-6.46 (m, 1H), 6.40-6.31 (m, 1H), 3.82 (br. s., 2H) | [3] |
| ¹³C NMR | Data not readily available in searched sources | |
| IR | Data not readily available in searched sources | |
| Mass Spectrometry | Data not readily available in searched sources |
Table 2: Spectroscopic Data for this compound
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]
Applications in Organic Synthesis
The unique substitution pattern of this compound makes it a valuable precursor for a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[1][5]
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors used in cancer therapy.[5]
-
Bosutinib: An inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[3]
-
Gefitinib: An EGFR inhibitor used to treat non-small-cell lung cancer.[5]
-
Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.[6]
Agrochemical Synthesis
The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of agrochemicals.[4] this compound serves as a building block for modern herbicides, insecticides, and fungicides.[4]
Functional Materials
The distinct electronic properties imparted by the fluorine atoms make this compound a useful monomer or intermediate in the synthesis of advanced materials such as polymers and dyes.[5]
Key Reactions and Experimental Protocols
This compound can undergo a variety of chemical transformations, including reactions at the amino group and on the aromatic ring.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 2,5-difluoronitrobenzene.
Experimental Protocol: Reduction of 2,5-Difluoronitrobenzene [1]
-
Reactants: 1,4-Difluoro-2-nitrobenzene (500 mg, 3.14 mmol), Palladium on carbon (10%, 66.9 mg, 0.629 mmol), Methanol (20 mL), Hydrogen gas.
-
Procedure: To a solution of 1,4-difluoro-2-nitrobenzene in methanol, palladium on carbon catalyst is added in batches. The reaction mixture is then stirred at 20 °C for 1 hour under a hydrogen atmosphere.
-
Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
Yield: 338 mg (83%).[1]
References
- 1. This compound CAS#: 367-30-6 [m.chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,5-Difluoroaniline: Discovery and Historical Evolution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. The document details the historical development of its synthesis, outlines modern experimental protocols, and presents quantitative data in a clear, comparative format. Visual diagrams of the synthetic workflows are included to facilitate understanding.
Introduction: The Emergence of a Key Building Block
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, with its unique substitution pattern, has emerged as a valuable building block in the synthesis of a wide range of bioactive compounds. While the precise date of its first synthesis is not extensively documented in early chemical literature, its preparation is intrinsically linked to the advancements in aromatic fluorination and nitro group reduction techniques developed throughout the 20th century.
Early methods for the synthesis of fluoroaromatics were often hazardous and low-yielding. The development of the Balz-Schiemann reaction, involving the thermal decomposition of diazonium fluoroborates, provided a more reliable route to fluoroarenes. However, the most prevalent and industrially viable route to this compound has evolved to be a two-step process starting from the readily available 1,4-difluorobenzene. This pathway involves the nitration of 1,4-difluorobenzene to form 2,5-difluoronitrobenzene, followed by the reduction of the nitro group to yield the target aniline.
Core Synthesis Pathway: From 1,4-Difluorobenzene to this compound
The dominant and most efficient synthesis of this compound proceeds through two key transformations:
-
Nitration of 1,4-Difluorobenzene: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.
-
Reduction of 2,5-Difluoronitrobenzene: The nitro group is subsequently reduced to an amino group to yield this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 2,5-Difluoroaniline is a valuable building block, and its incorporation into more complex molecules via Suzuki coupling can impart unique electronic and pharmacokinetic properties. However, direct Suzuki coupling with this compound is not typically feasible due to the lack of a suitable leaving group on the aniline ring.
This document provides detailed protocols for a two-step sequence to effectively utilize this compound in Suzuki coupling reactions. The process involves an initial electrophilic halogenation (bromination or iodination) of the this compound ring to install a reactive handle, followed by a palladium-catalyzed Suzuki-Miyaura coupling with a suitable boronic acid.
Part 1: Halogenation of this compound
To render this compound amenable to Suzuki coupling, a halogen atom (typically bromine or iodine) must be introduced onto the aromatic ring. The amino group is a strong activating ortho-, para-director in electrophilic aromatic substitution. In the case of this compound, the para position (C4) is the most sterically accessible and electronically favorable site for substitution.
Protocol 1: Synthesis of 4-Bromo-2,5-difluoroaniline
This protocol outlines the direct bromination of this compound to yield 4-bromo-2,5-difluoroaniline, a key intermediate for subsequent Suzuki coupling reactions.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-bromo-2,5-difluoroaniline.
Protocol 2: Synthesis of 4-Iodo-2,5-difluoroaniline
This protocol describes the iodination of this compound. Iodoarenes are generally more reactive than bromoarenes in Suzuki couplings.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve this compound (1.0 equiv.) in dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution.
-
Add trifluoroacetic acid (TFA) (0.1 equiv.) to catalyze the reaction.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield 4-iodo-2,5-difluoroaniline.
Part 2: Suzuki-Miyaura Coupling of Halo-2,5-difluoroaniline
With the halogenated this compound in hand, the Suzuki-Miyaura cross-coupling can be performed to form the desired biaryl structure. The following is a general protocol that can be optimized for specific substrates.
General Protocol for Suzuki Coupling
This protocol is a representative starting point for the Suzuki coupling of 4-halo-2,5-difluoroaniline with an arylboronic acid.[2]
Materials:
-
4-Bromo-2,5-difluoroaniline or 4-Iodo-2,5-difluoroaniline (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, 2-MeTHF/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a Schlenk flask, add the 4-halo-2,5-difluoroaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions for the halogenation and subsequent Suzuki coupling.
Table 1: Summary of Halogenation Conditions for this compound
| Halogenation Reagent | Solvent | Catalyst/Additive | Temperature | Typical Yield |
| N-Bromosuccinimide (NBS) | Acetonitrile | None | 0 °C to RT | Good to Excellent |
| N-Iodosuccinimide (NIS) | Dichloromethane | Trifluoroacetic Acid | Room Temperature | Good to Excellent |
Table 2: Summary of Suzuki Coupling Conditions for 4-Halo-2,5-difluoroanilines
| Palladium Catalyst | Ligand (if separate) | Base | Solvent System | Temperature | Typical Yield |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane / H₂O | 90 °C | Good |
| Pd(dppf)Cl₂ | - | K₃PO₄ | Toluene / H₂O | 100 °C | Good to Excellent |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 2-MeTHF / H₂O | 80 °C | Excellent |
Mandatory Visualizations
Experimental Workflow
Caption: A two-part experimental workflow for the synthesis of biaryls from this compound.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Sandmeyer Reaction of 2,5-Difluoroaniline for Aryl Halide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical transformation for the synthesis of aryl halides from aryl diazonium salts.[1] This reaction provides a powerful tool for introducing chloro, bromo, and iodo substituents onto an aromatic ring, often with high yields and regioselectivity that may not be achievable through direct electrophilic aromatic substitution.[2] The process involves the diazotization of a primary aromatic amine, such as 2,5-difluoroaniline, to form a reactive diazonium salt intermediate. This intermediate is then subsequently decomposed in the presence of a copper(I) halide or potassium iodide to yield the corresponding aryl halide.[1][3] This application note provides detailed protocols for the Sandmeyer reaction of this compound to synthesize 2,5-difluorochlorobenzene, 2,5-difluorobromobenzene, and 1-iodo-2,5-difluorobenzene, compounds of significant interest in medicinal chemistry and materials science.
Reaction Mechanism and Workflow
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism. The key steps are:
-
Diazotization: The primary aromatic amine (this compound) is treated with a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, HBr), at low temperatures (0-5 °C) to form the 2,5-difluorobenzenediazonium salt.
-
Halogenation: The diazonium salt is then introduced to a solution containing a copper(I) halide (CuCl or CuBr) or potassium iodide (KI). A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product. In the case of iodination, the reaction with potassium iodide does not typically require a copper catalyst.[3]
Caption: General workflow of the Sandmeyer reaction.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Hydrobromic acid (HBr, 48%)
-
Potassium iodide (KI)
-
Copper(I) chloride (CuCl)
-
Copper(I) bromide (CuBr)
-
Ice
-
Standard laboratory glassware (beakers, flasks, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for extraction, drying, and purification (e.g., distillation apparatus, column chromatography supplies)
Protocol 1: Synthesis of 2,5-Difluorochlorobenzene
1. Diazotization of this compound:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
2. Sandmeyer Chlorination:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) for 30-60 minutes until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain pure 2,5-difluorochlorobenzene.
Protocol 2: Synthesis of 2,5-Difluorobromobenzene
This protocol is analogous to the synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline.[2][4]
1. Diazotization of this compound:
-
In a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add this compound (0.5 mol) and 48% hydrobromic acid (1.25 mol).
-
Cool the mixture to below 10 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.5 mol) in water (60 mL) dropwise with stirring, maintaining the temperature below 10 °C.
-
Monitor the reaction with starch-iodide paper to ensure a slight excess of nitrous acid is not present at the end of the addition.
2. Sandmeyer Bromination:
-
In a separate reaction vessel, prepare a boiling mixture of copper(I) bromide and hydrobromic acid.
-
Add the freshly prepared diazonium salt solution portion-wise to the boiling copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue heating the mixture under reflux for a short period to ensure complete decomposition of the diazonium salt.
3. Work-up and Purification:
-
Cool the reaction mixture and perform a steam distillation to isolate the crude 2,5-difluorobromobenzene.
-
Separate the organic layer from the distillate and wash it with dilute sodium hydroxide solution, followed by water.
-
Dry the organic layer over a suitable drying agent (e.g., calcium chloride).
-
Purify the product by fractional distillation.
Protocol 3: Synthesis of 1-Iodo-2,5-Difluorobenzene
The synthesis of aryl iodides via the Sandmeyer reaction does not typically require a copper catalyst.[3]
1. Diazotization of this compound:
-
Follow the same diazotization procedure as described in Protocol 1, using hydrochloric acid or sulfuric acid as the mineral acid.
2. Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.
-
After the initial reaction subsides, gently warm the mixture to complete the reaction.
3. Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting 1-iodo-2,5-difluorobenzene by distillation under reduced pressure.
Quantitative Data Summary
| Product | Starting Material | Key Reagents | Typical Yield | Reference |
| 2,5-Difluorochlorobenzene | This compound | NaNO₂, HCl, CuCl | Moderate to Good | General Protocol |
| 2,5-Difluorobromobenzene | This compound | NaNO₂, HBr, CuBr | 80-95% (analogous) | [2] |
| 1-Iodo-2,5-Difluorobenzene | This compound | NaNO₂, H⁺, KI | Moderate to Good | General Protocol |
Note: Yields are highly dependent on reaction conditions and purification methods. The yield for 2,5-difluorobromobenzene is based on an analogous reaction with 3,5-difluoroaniline.[2]
Logical Relationships in Sandmeyer Reaction
Caption: Key inputs, processes, and outputs of the Sandmeyer reaction.
Safety Precautions
-
Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
The reactions are exothermic and involve the evolution of nitrogen gas. Ensure adequate cooling and pressure equalization.
-
Handle concentrated acids and all reagents with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
Conclusion
The Sandmeyer reaction is a robust and reliable method for the synthesis of 2,5-difluorohalobenzenes from this compound. The protocols provided herein offer a foundation for researchers to produce these valuable compounds. Careful control of reaction temperature and the slow addition of reagents are critical for achieving high yields and ensuring safety. These application notes serve as a detailed guide for the successful implementation of this important transformation in a laboratory setting.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 4. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 6,9-Difluoroquinazoline Derivatives from 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Notably, certain substituted quinazolines have been successfully developed as potent inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of 6,9-difluoroquinazoline derivatives, a promising scaffold in drug discovery, commencing from the readily available starting material, 2,5-difluoroaniline. The synthetic route involves a multi-step process, including the formation of a key anthranilic acid intermediate, followed by cyclization to the quinazolinone core, chlorination, and subsequent derivatization to yield the final 4-anilinoquinazoline analogues.
Synthetic Strategy Overview
The synthesis of 6,9-difluoro-4-anilinoquinazoline derivatives from this compound can be accomplished through a four-step sequence. The general workflow involves:
-
Synthesis of 2-amino-4,7-difluorobenzonitrile: Conversion of this compound to a suitable precursor for the quinazoline ring. While a direct conversion is not readily found in the literature, a related synthesis starting from 4-bromo-2,6-difluoroaniline provides a viable route to a difluorinated aminobenzonitrile, which can be conceptually adapted.
-
Formation of 6,9-Difluoroquinazolin-4(3H)-one: Hydrolysis of the benzonitrile to the corresponding anthranilic acid, followed by a Niementowski reaction with formamide to construct the quinazolinone ring system.
-
Chlorination to 4-Chloro-6,9-difluoroquinazoline: Activation of the quinazolinone at the 4-position by chlorination, typically using thionyl chloride or phosphorus oxychloride, to generate a reactive intermediate for subsequent derivatization.
-
N-Arylation to 6,9-Difluoro-4-anilinoquinazolines: Nucleophilic aromatic substitution of the 4-chloro group with various substituted anilines to produce a library of target compounds.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,7-difluorobenzonitrile (Conceptual Protocol)
This protocol is adapted from the synthesis of a related isomer, 4-amino-3,5-difluorobenzonitrile, due to the lack of a direct published procedure from this compound.[4][5] This conceptual step involves the cyanation of a suitably substituted difluoroaniline.
Materials:
-
Substituted Difluoroaniline (e.g., a brominated derivative of this compound)
-
Copper(I) Cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Ammonium Hydroxide (NH₄OH) solution (18%)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
A suspension of the substituted difluoroaniline (1.0 eq) and CuCN (3.0 eq) in DMF is refluxed for 24 hours.
-
The reaction mixture is cooled to room temperature, and 18% aqueous NH₄OH is added.
-
The resulting solution is filtered, and the filtrate is extracted with EtOAc.
-
The combined organic phases are washed with 18% NH₄OH, deionized water, and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography using a mixture of CH₂Cl₂ and n-hexane as the eluent to yield the product.
Step 2: Synthesis of 6,9-Difluoroquinazolin-4(3H)-one
This step involves the hydrolysis of the nitrile to the corresponding anthranilic acid, followed by the Niementowski reaction.
Part A: Hydrolysis of 2-Amino-4,7-difluorobenzonitrile
Materials:
-
2-Amino-4,7-difluorobenzonitrile
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
2-Amino-4,7-difluorobenzonitrile (1.0 eq) is treated with 1 M NaOH solution.
-
The resulting solution is heated to reflux for 24 hours.
-
The reaction is cooled to room temperature, and concentrated HCl is added dropwise until the pH is approximately 1, leading to the precipitation of the product as a hydrochloride salt.
-
The salt is dissolved in ethyl acetate, dried over MgSO₄, filtered, and concentrated under vacuum to obtain 2-amino-4,7-difluorobenzoic acid.[6]
Part B: Niementowski Reaction
Materials:
-
2-Amino-4,7-difluorobenzoic acid
-
Formamide
Procedure:
-
A mixture of 2-amino-4,7-difluorobenzoic acid (1.0 eq) and an excess of formamide (e.g., 5 equivalents) is heated.
-
The reaction temperature is typically maintained between 150-180 °C for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water, and dried to afford 6,9-difluoroquinazolin-4(3H)-one.
Step 3: Synthesis of 4-Chloro-6,9-difluoroquinazoline
Materials:
-
6,9-Difluoroquinazolin-4(3H)-one
-
Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)
-
N,N-Dimethylaniline (optional, as catalyst)
Procedure:
-
A suspension of 6,9-difluoroquinazolin-4(3H)-one (1.0 eq) in POCl₃ is prepared.
-
A catalytic amount of N,N-dimethylaniline can be added.
-
The reaction mixture is heated at reflux (around 120 °C) for several hours until the starting material is completely dissolved.[7]
-
The reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with ice-cold water, and dried.
-
The crude product can be purified by column chromatography on silica gel with a suitable eluent like CH₂Cl₂ to furnish 4-chloro-6,9-difluoroquinazoline.
Step 4: Synthesis of 6,9-Difluoro-4-anilinoquinazoline Derivatives
Materials:
-
4-Chloro-6,9-difluoroquinazoline
-
Substituted Anilines
-
Solvent (e.g., isopropanol, ethanol, or acetonitrile)
-
Base (optional, e.g., triethylamine, diisopropylethylamine)
Procedure:
-
To a solution of 4-chloro-6,9-difluoroquinazoline (1.0 eq) in a suitable solvent, the desired substituted aniline (1.0-1.2 eq) is added.
-
The reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.
-
For less reactive anilines, a non-nucleophilic base may be added to scavenge the HCl formed during the reaction.
-
After completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid is collected by filtration, washed with the reaction solvent and then with a non-polar solvent like hexane, and dried to yield the final 6,9-difluoro-4-anilinoquinazoline derivative.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of analogous quinazoline derivatives. Note that yields can vary depending on the specific substrates and reaction scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyanation | CuCN | DMF | Reflux | 24 | 40-50 (for isomer)[6] |
| 2A | Hydrolysis | NaOH, HCl | Water, EtOAc | Reflux | 24 | 80-85 (for isomer)[6] |
| 2B | Niementowski | Formamide | Neat | 150-180 | 2-6 | 70-90 (general) |
| 3 | Chlorination | POCl₃ | Neat | Reflux | 2-7 | 80-90 (for isomer) |
| 4 | N-Arylation | Substituted Aniline | Isopropanol | Reflux | 1-4 | 70-95[1] |
Biological Activity and Signaling Pathway
Quinazoline derivatives, particularly those with a 4-anilino substitution, are well-established as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[2][3] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. The 6,9-difluoro substitution pattern on the quinazoline core can enhance the binding affinity and selectivity of these inhibitors.
The binding of these inhibitors to the ATP-binding pocket of the EGFR or VEGFR kinase domain prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Conclusion
The synthetic route outlined in these application notes provides a comprehensive framework for the preparation of novel 6,9-difluoroquinazoline derivatives for researchers in drug discovery and development. The detailed protocols and summarized data offer a practical guide for the synthesis and further investigation of this important class of compounds as potential therapeutic agents. The provided visualization of the targeted signaling pathways offers a clear rationale for their development as anticancer agents.
References
- 1. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acylation of 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of anilines is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an acyl group to the nitrogen atom of an aniline modifies its electronic and steric properties, which can be a key step in building complex molecular architectures. Specifically, 2,5-difluoroaniline is a valuable building block due to the presence of fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This document provides detailed experimental protocols for the N-acylation of this compound, offering a comparative overview of different methodologies to assist researchers in selecting the most suitable approach for their specific needs.
Reaction Mechanism and General Workflow
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). This is followed by the departure of a leaving group (e.g., chloride or carboxylate) to form the corresponding N-acylated product. The general workflow for this transformation is depicted below.
Caption: General workflow for the N-acylation of this compound.
Comparative Data of N-Acylation Protocols
The following table summarizes various experimental conditions for the N-acylation of this compound and other structurally related anilines, providing a comparison of different acylating agents, catalysts, solvents, reaction times, and yields.
| Substrate | Acylating Agent | Catalyst/Base | Solvent | Method | Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | None | None | Stirring at RT | 5 min | 89 | [1][2] |
| Aniline | Acetic Anhydride | None | Water | Stirring at RT | 5 min | 90 | [1][2] |
| Substituted Anilines | Acetyl Chloride | K2CO3 / TBAB | DMF | Stirring at RT | 15-30 min | High | |
| Aryl Amines | Acyl Chlorides | Aluminum Powder | Acetonitrile | Ultrasound (35 kHz) | < 4 min | 85-97 | |
| 4-Bromo-3,5-difluoroaniline | Acryloyl Chloride | Triethylamine | Not Specified | Stirring at 0°C | 4 h | 62.5 | |
| Aniline | Acetic Acid | Clay | Acetic Acid | Heating | 1 h | 80-95 | |
| Anilines | Acetic Acid | None | None | Microwave (320 MHz) | 5 min | Quantitative | [3] |
| 2,3,4-Trifluoroaniline | Acetic Anhydride | None | ChCl:Urea | Stirring at RT | 60 min | 58 | [4] |
RT: Room Temperature; TBAB: Tetrabutylammonium Bromide; DMF: Dimethylformamide; ChCl:Urea: Choline Chloride:Urea Deep Eutectic Solvent.
Detailed Experimental Protocols
Protocol 1: Catalyst-Free N-Acetylation in Water
This protocol offers an environmentally friendly and efficient method for the N-acetylation of anilines using acetic anhydride in water.[1][2]
Materials:
-
This compound
-
Acetic Anhydride
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1 mmol) in deionized water (10 mL).
-
With vigorous stirring at room temperature, add acetic anhydride (1.2 mmol) dropwise to the suspension.
-
Continue stirring for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate of the N-acetylated product will form.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the purified product, N-(2,5-difluorophenyl)acetamide, in a vacuum oven.
Protocol 2: Ultrasound-Assisted N-Acylation with Acyl Chlorides
This protocol utilizes ultrasonic irradiation to accelerate the N-acylation of aryl amines with acyl chlorides, leading to high yields in very short reaction times.
Materials:
-
This compound
-
Acetyl Chloride (or other acyl chloride)
-
Aluminum powder (catalyst)
-
Acetonitrile
-
Ultrasonic bath (35 kHz)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (1 mmol) in acetonitrile (10 mL).
-
To this solution, add the corresponding acyl chloride (1.1 mmol) and a catalytic amount of aluminum powder (10 mol%).
-
Place the flask in an ultrasonic bath and irradiate at 25°C.
-
Monitor the reaction progress by TLC; the reaction is typically complete within 4 minutes.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and stir.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the pure anilide.
Protocol 3: Microwave-Assisted Catalyst-Free N-Acetylation with Acetic Acid
This green chemistry approach employs microwave irradiation for the direct acylation of anilines with glacial acetic acid, avoiding the need for a catalyst and minimizing reaction time.[3]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Microwave reactor vial
-
Microwave synthesizer
-
Ice-cold water
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a microwave reactor vial, combine this compound (1 mmol) and glacial acetic acid (5-10 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 120-150°C) for 5-15 minutes. Reaction conditions should be optimized for the specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
The N-acetylated product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Conclusion
The N-acylation of this compound can be achieved through various effective methods. The choice of protocol depends on the desired scale, available equipment, and environmental considerations. For rapid and high-throughput synthesis, ultrasound or microwave-assisted methods are highly advantageous. For a greener and more economical approach, the catalyst-free reaction in water or with acetic acid is recommended. Researchers are encouraged to optimize the reaction conditions for their specific acylating agent and substrate to achieve the best results.
References
The Versatility of 2,5-Difluoroaniline in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,5-Difluoroaniline, a halogenated aromatic amine, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of two fluorine atoms on the phenyl ring, impart favorable physicochemical properties to derivative molecules, such as enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. These attributes make it a sought-after intermediate in the synthesis of a diverse range of therapeutic agents targeting various diseases, including cancer, inflammation, microbial infections, and metabolic disorders. This document provides a detailed overview of the applications of this compound in the synthesis of medicinally relevant compounds, supported by quantitative biological data, comprehensive experimental protocols, and illustrative diagrams of relevant signaling pathways and workflows.
Application in the Synthesis of Anti-inflammatory Pyrimidine Derivatives
Pyrimidine derivatives synthesized from this compound have demonstrated significant potential as anti-inflammatory agents. These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators like prostaglandins.
Biological Activity of Pyrimidine Derivatives
The anti-inflammatory activity of pyrimidine derivatives incorporating the 2,5-difluorophenyl moiety has been evaluated in various in vitro and in vivo assays. A selection of these compounds has shown potent inhibitory effects on COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.
| Compound ID | Target | Activity | Assay | Reference |
| 1 | COX-2 | IC₅₀ = 0.15 µM | In vitro enzyme assay | [1] |
| 2 | COX-2 | IC₅₀ = 0.21 µM | In vitro enzyme assay | [1] |
| 3 | Carrageenan-induced paw edema | 58% inhibition at 20 mg/kg | In vivo (rat) | [1] |
Mechanism of Action: COX Inhibition Pathway
Many pyrimidine-based anti-inflammatory agents function by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved safety profiles.[3]
Caption: Inhibition of the COX pathway by pyrimidine derivatives.
Experimental Protocol: Synthesis of a Pyrimidine Derivative
This protocol describes the synthesis of a representative 2-(2,5-difluorophenylamino)pyrimidine derivative.
Step 1: Synthesis of N-(2,5-difluorophenyl)guanidine nitrate
-
To a stirred solution of this compound (10 mmol) in ethanol (20 mL), add nitric acid (10 mmol).
-
Add a solution of cyanamide (10 mmol) in water (5 mL) dropwise to the mixture.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield N-(2,5-difluorophenyl)guanidine nitrate.
Step 2: Synthesis of 2-(2,5-Difluorophenylamino)-5-((4-((S)-1-phenylethyl)piperazin-1-yl)methyl)pyrimidine-4,6-diol
-
In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol) and diethyl malonate (10 mmol) in ethanol (30 mL).
-
Add sodium ethoxide (20 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add N-(2,5-difluorophenyl)guanidine nitrate (10 mmol) to the reaction mixture.
-
Reflux the mixture for 8 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the final pyrimidine derivative.
Application in the Synthesis of Antimicrobial Thiazole Derivatives
This compound is a key precursor for the synthesis of various thiazole derivatives that exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens. The incorporation of the difluorophenyl moiety into the thiazole scaffold can enhance the lipophilicity and electronic properties of the molecule, leading to improved interaction with microbial targets.
Antimicrobial Activity of Thiazole Derivatives
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4 | Staphylococcus aureus | 12.5 | [4] |
| 4 | Bacillus subtilis | 25 | [4] |
| 5 | Escherichia coli | 50 | [4] |
| 5 | Pseudomonas aeruginosa | 50 | [4] |
| 6 | Candida albicans | 12.5 | [4] |
| 6 | Aspergillus niger | 25 | [4] |
Experimental Workflow: Synthesis of Antimicrobial Thiazoles
The synthesis of thiazole derivatives from this compound typically involves a multi-step process, often culminating in a Hantzsch thiazole synthesis or a variation thereof.
Caption: General workflow for the synthesis of thiazole derivatives.
Experimental Protocol: Synthesis of a Thiazole Derivative
This protocol outlines the synthesis of a 2-amino-4-arylthiazole derivative incorporating the 2,5-difluorophenyl moiety.
Step 1: Synthesis of 1-(2,5-difluorophenyl)thiourea
-
Dissolve this compound (10 mmol) in acetone (25 mL).
-
Add benzoyl isothiocyanate (10 mmol) to the solution and stir at room temperature for 1 hour.
-
Collect the precipitated N-benzoyl-N'-(2,5-difluorophenyl)thiourea by filtration.
-
Suspend the intermediate in a 10% aqueous sodium hydroxide solution (50 mL) and heat at 100°C for 30 minutes.
-
Cool the mixture and neutralize with acetic acid to precipitate 1-(2,5-difluorophenyl)thiourea.
-
Filter the solid, wash with water, and dry.
Step 2: Synthesis of 2-(2,5-Difluorophenylamino)-4-arylthiazole
-
To a solution of 1-(2,5-difluorophenyl)thiourea (5 mmol) in ethanol (20 mL), add the appropriate α-bromoacetophenone (5 mmol).
-
Reflux the reaction mixture for 3 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired thiazole derivative.
Application in the Synthesis of Thiazinane Derivatives
This compound has also been utilized in the synthesis of novel thiazinane derivatives with potential biological activities. These heterocyclic compounds are of interest in medicinal chemistry due to their diverse pharmacological properties.
Experimental Protocol: Synthesis of N-(2,5-difluorophenyl)-4-(4-oxo-2-thioxo-1,3-thiazinan-3-yl)butanamide
This protocol details the synthesis of a specific thiazinane derivative.
Step 1: Synthesis of ethyl 4-(2,5-difluorophenylamino)-4-oxobutanoate
-
Dissolve this compound (10 mmol) and succinic anhydride (10 mmol) in dry toluene (50 mL).
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting residue, add ethanol (30 mL) and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6 hours.
-
After cooling, pour the mixture into ice-water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of 4-(2,5-difluorophenylamino)-4-oxobutanoic acid
-
Hydrolyze the ester from the previous step using a solution of lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain the carboxylic acid.
Step 3: Synthesis of N-(2,5-difluorophenyl)-4-(4-oxo-2-thioxo-1,3-thiazinan-3-yl)butanamide
-
To a solution of the carboxylic acid (5 mmol) in dichloromethane (20 mL), add oxalyl chloride (6 mmol) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of 3-amino-4-oxo-2-thioxo-1,3-thiazinane (5 mmol) and triethylamine (10 mmol) in dichloromethane (20 mL).
-
Add the previously prepared acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude product by column chromatography to yield the final thiazinane derivative.
The examples provided herein underscore the significance of this compound as a pivotal building block in medicinal chemistry. Its incorporation into pyrimidine, thiazole, and thiazinane scaffolds has led to the discovery of compounds with promising anti-inflammatory and antimicrobial activities. The detailed protocols and workflows offer a practical guide for researchers engaged in the synthesis and development of novel therapeutic agents. Further exploration of derivatives of this compound is warranted to unlock its full potential in addressing a multitude of unmet medical needs.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,5-Difluoroaniline in the Synthesis of a Novel Pyrazole Carboxamide Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoroaniline is a key aromatic amine intermediate utilized in the synthesis of various agrochemicals, contributing to the development of modern crop protection agents. Its unique electronic properties, imparted by the two fluorine substituents, can enhance the biological activity and metabolic stability of the final active ingredient. This document provides detailed application notes and a representative experimental protocol for the synthesis of a potent pyrazole carboxamide fungicide, N-(2,5-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, using this compound as a primary building block.
Application in Fungicide Synthesis
This compound serves as a crucial synthon in the production of a new class of pyrazole carboxamide fungicides. These fungicides are known to be effective against a broad spectrum of plant pathogens. The synthesis of N-(2,5-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide from this compound is a prime example of its application in developing novel agrochemicals.
Synthetic Pathway Overview
The synthesis of N-(2,5-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the amidation of a pyrazole acid chloride with this compound. This reaction forms the core structure of the fungicide.
Caption: General synthetic pathway for the target fungicide.
Experimental Protocol: Synthesis of N-(2,5-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
This protocol is a representative method based on general procedures for pyrazole carboxamide synthesis.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
This compound
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up:
-
Wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain N-(2,5-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide as a solid.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Fungicidal Activity Data
While specific quantitative data for N-(2,5-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is not publicly available, the following table presents the fungicidal activity (EC50 values in µg/mL) of structurally similar pyrazole carboxamide fungicides against various plant pathogens to provide a benchmark for expected efficacy.
| Compound Class | Target Pathogen | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamide | Rhizoctonia solani | 0.37 | [1] |
| Pyrazole-Thiazole Carboxamide | Rhizoctonia cerealis | 5.11 - 8.14 | [2] |
| Pyrazole Carboxamide | Valsa mali | 1.77 - 1.97 | [3] |
| Pyrazole Carboxamide | Sclerotinia sclerotiorum | 7.21 | [4] |
Signaling Pathway (Mode of Action)
Pyrazole carboxamide fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, blocking the electron transport and thus inhibiting fungal respiration and energy production.
References
- 1. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride | Molport-047-120-036 | Novel [molport.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of Aryl Halides with 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of aryl halides with 2,5-difluoroaniline. This reaction is a powerful and versatile method for the synthesis of N-aryl-2,5-difluoroanilines, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The protocols outlined below are based on established methodologies for the amination of aryl halides, with special considerations for the use of an electron-deficient aniline.
Core Concepts
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst. For a substrate like this compound, which is less nucleophilic due to the electron-withdrawing fluorine atoms, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields.
Key Reaction Parameters:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle, especially with less reactive aryl chlorides and electron-deficient amines. Ligands such as those from the biarylphosphine class (e.g., XPhos, RuPhos, BrettPhos) and ferrocenylphosphines have demonstrated efficacy. For fluoroalkylamines, bulky biaryl monophosphine ligands like AdBippyPhos have shown excellent results.[1]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. However, for fluorinated anilines, which can be unstable in the presence of strong bases, weaker bases like potassium phenoxide (KOPh) may be necessary to prevent product degradation.[1] Common strong bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.
Data Presentation
The following tables summarize the reaction conditions and yields for the palladium-catalyzed amination of various aryl halides with this compound.
Table 1: Amination of Aryl Bromides with this compound
| Aryl Bromide | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-nitrobenzene | [Pd(allyl)Cl]₂ (0.5) | AdBippyPhos (1.5) | KOPh (1.4) | Toluene | 100 | 12 | 75 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 120 | 24 | 82 |
Table 2: Amination of Aryl Chlorides with this compound
| Aryl Chloride | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5) | Toluene | 110 | 24 | 91 |
| 1-Chloro-4-cyanobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 120 | 36 | 78 |
| 2-Chlorotoluene | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2.5) | LHMDS (1.5) | THF | 80 | 20 | 65 |
| 1-Chloro-3-fluorobenzene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed amination of aryl halides with this compound. Caution: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of Aryl Bromides with a Strong Base
This protocol is suitable for many aryl bromides and utilizes a common catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide, palladium(II) acetate, and XPhos.
-
Reagent Addition: Add the sodium tert-butoxide to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by this compound.
-
Reaction: Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,5-difluoroaniline derivative.
Protocol 2: Optimized Procedure for the Amination of Aryl Halides with a Weaker Base (Adapted from Hartwig et al.[1])
This protocol is particularly recommended for reactions with functionalized or sensitive aryl halides, where the use of a strong base may lead to side reactions or product degradation.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd)
-
AdBippyPhos (0.03 mmol, 3 mol%)
-
Potassium phenoxide (KOPh, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide, [Pd(allyl)Cl]₂, AdBippyPhos, and potassium phenoxide to a vial equipped with a stir bar.
-
Solvent and Amine Addition: Add anhydrous toluene and this compound to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Buchwald-Hartwig amination.
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. The experimental protocols and data are based on published literature and are intended as a guide. Researchers should exercise appropriate caution and optimize conditions for their specific substrates and equipment.
References
Application Notes and Protocols for the Diazotization of 2,5-Difluoroaniline and Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diazotization of 2,5-difluoroaniline and its subsequent conversion into a variety of valuable chemical building blocks through Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The methodologies outlined are essential for the synthesis of novel pharmaceutical intermediates, agrochemicals, and other specialty chemicals.[1][2]
Introduction
This compound is a versatile starting material in organic synthesis.[2] Its diazotization provides access to the 2,5-difluorobenzenediazonium salt, a highly reactive intermediate that can be transformed into a wide array of functionalized aromatic compounds. This document details the procedures for the initial diazotization and subsequent derivatization, providing a foundation for the development of new chemical entities.
Diazotization of this compound
The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic chemistry.[1][3] The following protocol describes the in situ generation of 2,5-difluorobenzenediazonium chloride, which can be used directly in subsequent reactions.
Experimental Protocol: Diazotization of this compound
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 10.0 g, 77.4 mmol) |
| Concentrated HCl | 3.0 | (e.g., 23.2 mL) |
| Sodium Nitrite (NaNO₂) | 1.1 | (e.g., 5.88 g, 85.1 mmol) |
| Water | - | (for dissolving NaNO₂) |
| Ice | - | (for cooling) |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound in a mixture of water and concentrated hydrochloric acid.
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite in cold water and add it dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution of 2,5-difluorobenzenediazonium chloride is used immediately in the subsequent reactions.
Safety Precautions: Diazonium salts are potentially explosive and should be handled with care. They are typically not isolated and are used in solution directly after their preparation. All reactions should be carried out in a well-ventilated fume hood.
Subsequent Reactions of 2,5-Difluorobenzenediazonium Salt
The generated diazonium salt can be readily converted to a variety of functional groups.
Sandmeyer Reactions
The Sandmeyer reaction is a versatile method for replacing the diazonium group with a halide or a cyano group using a copper(I) salt catalyst.[1][3][4]
Experimental Protocol:
| Reagent | Molar Equiv. | Amount |
| 2,5-Difluorobenzenediazonium chloride solution | 1.0 | (from 77.4 mmol of aniline) |
| Copper(I) Chloride (CuCl) | 1.2 | (e.g., 9.2 g, 93.0 mmol) |
| Concentrated HCl | - | (to dissolve CuCl) |
Procedure:
-
Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-chloro-1,4-difluorobenzene.
Experimental Protocol:
| Reagent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 10.0 g, 77.4 mmol) |
| 48% Hydrobromic Acid (HBr) | 3.0 | (e.g., 26.1 mL) |
| Sodium Nitrite (NaNO₂) | 1.1 | (e.g., 5.88 g, 85.1 mmol) |
| Copper(I) Bromide (CuBr) | 1.2 | (e.g., 13.3 g, 93.0 mmol) |
| 48% Hydrobromic Acid (HBr) | - | (to dissolve CuBr) |
Procedure:
-
Follow the diazotization protocol in section 2, substituting hydrochloric acid with hydrobromic acid.
-
Prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Cool both the diazonium salt solution and the CuBr solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the stirred CuBr solution.
-
Work-up and purify the product as described for the chloro-derivative.
Experimental Protocol:
| Reagent | Molar Equiv. | Amount |
| 2,5-Difluorobenzenediazonium chloride solution | 1.0 | (from 77.4 mmol of aniline) |
| Copper(I) Cyanide (CuCN) | 1.2 | (e.g., 8.3 g, 93.0 mmol) |
| Sodium Cyanide (NaCN) | 1.2 | (e.g., 4.56 g, 93.0 mmol) |
| Water | - | (to dissolve cyanides) |
Procedure:
-
Prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred cyanide solution.
-
After the addition, heat the mixture gently (e.g., to 50-60 °C) for about 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer carefully with a ferrous sulfate solution to remove any residual cyanide, followed by water and brine.
-
Dry the organic layer and purify the product by distillation or chromatography.
Safety Note: Cyanide salts are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach or hydrogen peroxide) and antidote available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This protocol describes the coupling of the in situ generated diazonium salt with an arylboronic acid.
Experimental Protocol: Synthesis of 2,5-Difluoro-4'-methoxybiphenyl
| Reagent | Molar Equiv. | Amount |
| 2,5-Difluorobenzenediazonium tetrafluoroborate | 1.0 | (prepared from 77.4 mmol of aniline) |
| (4-Methoxyphenyl)boronic acid | 1.2 | (e.g., 14.1 g, 92.9 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | (e.g., 0.35 g, 1.55 mmol) |
| Sodium Carbonate (Na₂CO₃) | 2.0 | (e.g., 16.4 g, 155 mmol) |
| Toluene/Ethanol/Water | - | (e.g., 3:1:1 mixture) |
Procedure:
-
Prepare the 2,5-difluorobenzenediazonium tetrafluoroborate by adding a solution of sodium nitrite to a solution of this compound in tetrafluoroboric acid at 0-5 °C. Isolate the precipitated diazonium salt by filtration and wash with cold ether.
-
In a reaction flask, combine the diazonium salt, (4-methoxyphenyl)boronic acid, palladium(II) acetate, and sodium carbonate in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This reaction typically requires an aryl halide as a starting material. Therefore, a two-step process is described, starting from the Sandmeyer bromination product.
Experimental Protocol: Synthesis of N-Phenyl-2,5-difluoroaniline
| Reagent | Molar Equiv. | Amount |
| 2-Bromo-1,4-difluorobenzene | 1.0 | (e.g., 10.0 g, 51.8 mmol) |
| Aniline | 1.2 | (e.g., 5.7 g, 62.2 mmol) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | (e.g., 0.23 g, 1.04 mmol) |
| XPhos | 0.04 | (e.g., 0.99 g, 2.07 mmol) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | (e.g., 7.0 g, 72.5 mmol) |
| Toluene | - | (anhydrous) |
Procedure:
-
In an oven-dried Schlenk flask, combine palladium(II) acetate, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add anhydrous toluene, followed by 2-bromo-1,4-difluorobenzene and aniline.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Summary of Quantitative Data for the Diazotization of this compound and Subsequent Reactions
| Product | Reaction Type | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Spectroscopic Data |
| 2-Chloro-1,4-difluorobenzene | Sandmeyer | 65-75 | N/A | 126-128[3] | ¹H NMR, ¹³C NMR, MS |
| 2-Bromo-1,4-difluorobenzene | Sandmeyer | 70-80 | N/A | 148-150 | ¹H NMR, ¹³C NMR, MS |
| 2-Cyano-1,4-difluorobenzene | Sandmeyer | 60-70 | 45-47 | N/A | ¹H NMR, ¹³C NMR, IR, MS |
| 2,5-Difluoro-4'-methoxybiphenyl | Suzuki-Miyaura | 75-85 | 78-80 | N/A | ¹H NMR, ¹³C NMR, MS |
| N-Phenyl-2,5-difluoroaniline | Buchwald-Hartwig | 70-80 | 55-57 | N/A | ¹H NMR, ¹³C NMR, MS |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Visualizations
Caption: Reaction scheme for the diazotization of this compound and subsequent transformations.
Caption: General experimental workflow from this compound to various derivatives.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. 2,5-二氟苯胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-1,4-difluorobenzene [chembk.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,5-Difluoroaniline as a Precursor for Fluorinated Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoroaniline is a versatile and highly valuable building block in the synthesis of complex fluorinated heterocyclic compounds. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of a key fluorinated heterocyclic compound, Lapatinib, a potent dual tyrosine kinase inhibitor, using a derivative of this compound.
Key Application: Synthesis of Lapatinib, a Dual EGFR/HER2 Inhibitor
Lapatinib is an orally active drug used in the treatment of HER2-positive breast cancer. Its mechanism of action involves the inhibition of two key receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3][4][5] By blocking the intracellular tyrosine kinase domains of these receptors, Lapatinib disrupts downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[1][6] This leads to cell cycle arrest and apoptosis in cancer cells overexpressing these receptors. The synthesis of Lapatinib showcases the utility of fluorinated anilines in constructing complex, biologically active heterocyclic frameworks.
Synthetic Workflow Overview
The synthesis of Lapatinib from a this compound derivative involves a multi-step process. A key intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline , is first synthesized. This intermediate is then coupled with a substituted quinazoline core to yield the final Lapatinib molecule.
Caption: Synthetic workflow for Lapatinib.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline
This protocol describes the synthesis of the key aniline intermediate.
Step 1: Condensation to form 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
-
To a solution of 2-chloro-4-nitrophenol in a suitable solvent (e.g., DMF), add potassium carbonate.
-
To this mixture, add 1-(chloromethyl)-3-fluorobenzene.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.
Step 2: Reduction to 3-Chloro-4-(3-fluorobenzyloxy)aniline
-
Dissolve 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, filter the reaction mixture to remove iron oxide.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[7]
Protocol 2: Synthesis of Lapatinib
This protocol outlines the subsequent steps to synthesize Lapatinib.
Step 1: Synthesis of 4-Chloro-6-iodoquinazoline
-
Suspend 6-iodoquinazolin-4(3H)-one in toluene.
-
Add tri-n-butylamine and phosphorus oxychloride (POCl₃).
-
Heat the mixture at 90°C.
-
After the reaction is complete, cool the mixture and carefully quench with ice water.
-
Extract the product with an organic solvent and purify to obtain 4-chloro-6-iodoquinazoline.
Step 2: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
-
Dissolve 4-chloro-6-iodoquinazoline and 3-chloro-4-(3-fluorobenzyloxy)aniline in 2-butanone.
-
Heat the reaction mixture at 80°C.
-
Upon completion, cool the mixture to allow the product to crystallize.
-
Filter and wash the solid to obtain the desired product with high purity.[8]
Step 3: Suzuki Coupling to introduce the furan moiety
-
Combine N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furylboronic acid, and a palladium catalyst (e.g., palladium on carbon) in a suitable solvent system.
-
Add a base, such as potassium carbonate.
-
Heat the mixture under an inert atmosphere.
-
After the reaction, filter the catalyst and purify the product to yield 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde.[9]
Step 4: Reductive Amination to yield Lapatinib
-
Dissolve the furan-2-carbaldehyde intermediate from the previous step in a suitable solvent.
-
Add 2-(methylsulfonyl)ethylamine.
-
Perform a reductive amination using a suitable reducing agent (e.g., sodium borohydride).
-
Purify the final product to obtain Lapatinib.
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of Lapatinib.
| Step | Starting Materials | Product | Yield (%) |
| Protocol 1, Step 2 | 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 3-Chloro-4-(3-fluorobenzyloxy)aniline | 96% |
| Protocol 2, Step 1 & 2 (Two-step, one-pot) | 6-Iodoquinazolin-4(3H)-one, 3-Chloro-4-(3-fluorobenzyloxy)aniline | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine | 66% |
| Protocol 2, Step 3 (Suzuki Coupling) | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-Formyl-2-furylboronic acid | 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde | 96% |
| Protocol 2, Step 4 (Reductive Amination) | 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, 2-(Methylsulfonyl)ethylamine | Lapatinib | 94% |
| Overall Yield (Practical Synthesis) | 6-Iodoquinazolin-4(3H)-one | Lapatinib | 48% |
Mechanism of Action: Lapatinib Inhibition of EGFR/HER2 Signaling
Lapatinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both EGFR and HER2. This dual inhibition is crucial as these receptors often form heterodimers, leading to potent downstream signaling. By blocking the ATP-binding site of the intracellular kinase domain, Lapatinib prevents autophosphorylation and the subsequent activation of the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways.[1][6][7] The inhibition of these pathways ultimately leads to a decrease in cell proliferation and an increase in apoptosis.
Caption: Lapatinib's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 4. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 8. N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine | 231278-20-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis Using 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of chemical compounds utilizing 2,5-difluoroaniline as a key building block. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. These protocols are particularly relevant for the rapid generation of compound libraries and the synthesis of complex molecules in drug discovery and development, with a focus on the synthesis of kinase inhibitors.
Introduction
This compound is a valuable precursor in medicinal chemistry due to the unique electronic properties conferred by the fluorine substituents. The strong electron-withdrawing nature of fluorine can influence the pKa of the aniline nitrogen, affecting its reactivity and the biological activity of the resulting compounds. Microwave-assisted organic synthesis is a powerful technique that utilizes microwave irradiation to heat reactions directly and efficiently.[1] This localized heating often leads to a significant acceleration of chemical reactions, allowing for syntheses to be completed in minutes rather than hours.[2] The combination of this compound as a versatile building block and microwave-assisted synthesis as an enabling technology provides a powerful platform for the rapid exploration of chemical space and the efficient synthesis of target molecules. A key application lies in the synthesis of kinase inhibitors, a class of drugs that often feature substituted aniline moieties.[3]
Key Applications
-
Rapid Library Synthesis: Generate diverse libraries of compounds for high-throughput screening.
-
Lead Optimization: Efficiently synthesize analogs of lead compounds to explore structure-activity relationships (SAR).
-
Scaffold Decoration: Functionalize core heterocyclic scaffolds with the 2,5-difluorophenyl moiety.
-
Synthesis of Kinase Inhibitors: A common application is the synthesis of N-aryl heterocyclic compounds that act as kinase inhibitors.
Core Reactions and Protocols
Two of the most powerful and widely used reactions for the derivatization of this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The following sections provide detailed protocols for these reactions under microwave irradiation.
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or triflate and an amine. This reaction is instrumental in synthesizing N-aryl compounds. Microwave irradiation dramatically accelerates this transformation.[2][4]
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(2,5-difluorophenyl)-substituted heterocycle
This protocol is adapted from procedures for similar aniline couplings with chloro- or bromopyrimidines.[4]
Materials:
-
This compound
-
2-Chloro- or 2-Bromopyrimidine derivative (or other heterocyclic halide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or similar phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane or Toluene (anhydrous)
-
Microwave reactor vials (2-5 mL)
-
Magnetic stir bars
Procedure:
-
To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., Xantphos, 0.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous 1,4-dioxane or toluene (to achieve a concentration of ~0.2 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see table below for optimization parameters).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the microwave-assisted Buchwald-Hartwig amination of this compound with various heterocyclic halides.
| Heterocyclic Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 2-Chloropyrimidine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 150 | 20 | 85-95 |
| 4-Bromoisoquinoline | Pd₂(dba)₃ (2.5) | XPhos (7) | NaOtBu | Toluene | 130 | 30 | 80-90 |
| 2-Bromopyridine | Pd(OAc)₂ (5) | BINAP (10) | K₃PO₄ | Dioxane | 160 | 15 | 75-85 |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon (C-C) bond between an organoboron compound and an aryl or vinyl halide/triflate. To utilize this compound in this reaction, it must first be converted to an aryl halide or triflate derivative (e.g., through diazotization followed by halogenation).
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a 2,5-Difluorobiphenyl Derivative
This protocol describes the coupling of a brominated derivative of this compound with a boronic acid.[5]
Materials:
-
1-Bromo-2,5-difluorobenzene (or other halogenated this compound derivative)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane/Water mixture (e.g., 4:1) or Acetonitrile/Water
-
Microwave reactor vials (2-5 mL)
-
Magnetic stir bars
Procedure:
-
To a 2-5 mL microwave vial with a magnetic stir bar, add the halogenated this compound derivative (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of ~0.25 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture according to the parameters in the table below.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired product.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of 1-bromo-2,5-difluorobenzene.
| Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 140 | 15 | 90-98 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Acetonitrile/H₂O | 120 | 20 | 88-95 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 150 | 10 | 85-92 |
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors are based on a heterocyclic core, such as pyrimidine, which is N-arylated with a substituted aniline. The protocols described above are directly applicable to the synthesis of such compounds. For example, a key step in the synthesis of many EGFR or VEGFR inhibitors involves the coupling of a dichloropyrimidine with an aniline derivative.
Signaling Pathway Visualization
The following diagram illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy. The inhibitors synthesized using this compound can potentially block this pathway at the ATP-binding site of the kinase.
Caption: Simplified kinase signaling pathway and inhibition.
Conclusion
Microwave-assisted synthesis using this compound provides a rapid and efficient route to a wide array of functionalized molecules with significant potential in drug discovery. The protocols detailed in these application notes for Buchwald-Hartwig amination and Suzuki-Miyaura coupling serve as a robust starting point for researchers to accelerate their synthetic efforts. The dramatic reduction in reaction times and often improved yields make this combination of reagent and technology a highly attractive strategy in modern medicinal chemistry.
References
- 1. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Difluoroaniline
Welcome to the technical support center for the synthesis of 2,5-Difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily via the catalytic hydrogenation of 2,5-Difluoronitrobenzene.
Q1: My reaction shows low or no conversion of 2,5-difluoronitrobenzene. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or starting materials. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Deactivation: The Raney® Nickel catalyst may have been deactivated by impurities in the reagents or solvents. Ensure all materials are of high purity. Common poisons for nickel catalysts include sulfur and phosphorus compounds.
-
Improper Handling: Raney® Nickel is often pyrophoric and requires careful handling under an inert atmosphere to maintain its activity. Ensure it has not been unduly exposed to air.
-
Insufficient Loading: The catalyst loading might be too low. While typically used in catalytic amounts, a higher loading can sometimes be necessary depending on the scale and purity of the reactants.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The hydrogen pressure may be too low. For nitro group reductions, sufficient hydrogen pressure is critical to ensure a reasonable reaction rate.
-
Temperature: The reaction temperature might be too low. While the reduction can often proceed at room temperature, gentle heating may be required to initiate or complete the reaction. However, excessive heat can lead to side reactions.
-
Agitation: In heterogeneous catalysis, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to overcome potential mass transfer limitations.
-
-
Reagents and Solvents:
-
Solvent Purity: Ensure the solvent (e.g., tetrahydrofuran, ethanol, methanol) is anhydrous and free of impurities that could poison the catalyst.
-
Starting Material Quality: Verify the purity of your 2,5-difluoronitrobenzene.
-
Q2: I am observing the formation of side products, leading to a low yield of this compound. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions during the reduction of nitroarenes are the formation of intermediate products like nitroso and hydroxylamine species, which can further react to form azo or azoxy compounds.
-
Minimizing Side Products:
-
Reaction Time and Temperature: Over-reduction or side reactions can be favored by prolonged reaction times or excessive temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.
-
Catalyst Choice: While Raney® Nickel is effective, other catalysts like palladium on carbon (Pd/C) can also be used. However, with fluorinated compounds, there is a risk of dehalogenation with Pd/C. Sticking with Raney® Nickel is generally a good strategy to avoid this.[1]
-
Promoters: In some cases, the accumulation of hydroxylamine intermediates can be an issue. The use of promoters with the catalyst can sometimes mitigate this.[2]
-
Q3: The purification of my this compound is challenging, and the final product has low purity. What are the best practices for purification?
A3: Proper work-up and purification are critical for obtaining high-purity this compound.
-
Work-up:
-
After the reaction is complete, the Raney® Nickel catalyst must be carefully filtered off. It is pyrophoric, especially after use, and should be handled with care, often under a blanket of inert gas or kept wet with solvent.
-
The filtrate can then be concentrated under reduced pressure.
-
-
Purification Techniques:
-
Distillation: Vacuum distillation is a common and effective method for purifying this compound. The boiling point is reported to be 176-178 °C at atmospheric pressure, so vacuum distillation is preferred to avoid decomposition at high temperatures.[3]
-
Recrystallization: If the distilled product still contains impurities, recrystallization from a suitable solvent system can be employed. The choice of solvent will depend on the nature of the remaining impurities.
-
Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica gel column chromatography can be used. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and industrially viable method is the catalytic hydrogenation of 2,5-difluoronitrobenzene. This reaction is typically carried out using a Raney® Nickel catalyst and hydrogen gas in a suitable solvent like tetrahydrofuran or ethanol.[4]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material (2,5-difluoronitrobenzene) and the appearance of the product (this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS can be used to determine the relative amounts of starting material, product, and any side products in the reaction mixture.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Raney® Nickel: As mentioned, Raney® Nickel is pyrophoric and must be handled with extreme care, especially when dry. Always keep it under a solvent or water.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area (fume hood) and that all equipment is properly grounded to prevent static discharge. Use a high-pressure reactor (Parr shaker or similar) designed for hydrogenation reactions.[4]
-
Reagents: 2,5-Difluoronitrobenzene and this compound are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Data Presentation
Table 1: Typical Reaction Conditions for the Reduction of Substituted Nitroarenes
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
| 2,5-Difluoronitrobenzene | Raney® Nickel | Tetrahydrofuran | Room Temp. | 50 | 2-4 | >90 (typical) |
| 4-Chloronitrobenzene | Raney® Nickel | Methanol | 25 | 40 | 1 | 95 |
| 2-Nitrotoluene | Raney® Nickel | Ethanol | 30 | 50 | 3 | 92 |
| 4-Nitroanisole | Raney® Nickel | Isopropanol | 40 | 60 | 2.5 | 94 |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and catalyst activity. The data presented here are for illustrative purposes.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
2,5-Difluoronitrobenzene
-
Raney® Nickel (slurry in water)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
-
Sodium sulfate (anhydrous)
Equipment:
-
Parr shaker hydrogenation apparatus or similar high-pressure reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10% by weight of the starting material) with anhydrous THF three times to remove the water. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Reaction Setup: To the pressure reactor vessel, add a solution of 2,5-difluoronitrobenzene in anhydrous THF. Carefully add the washed Raney® Nickel catalyst to the solution.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the pressure drop in the reactor, which indicates hydrogen uptake. The reaction progress can be checked by taking small aliquots (after carefully depressurizing and re-purging the reactor) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with THF and quench it carefully with water.
-
Isolation: Transfer the filtrate to a round-bottom flask and remove the THF under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Mandatory Visualization
Caption: A workflow diagram for the synthesis of this compound.
Caption: A troubleshooting guide for improving the yield of this compound.
References
Technical Support Center: Purification of Crude 2,5-Difluoroaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,5-Difluoroaniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for column chromatography of moderately polar compounds like this compound is silica gel (SiO₂).[1] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice.[2][3]
Q2: How do I choose an appropriate mobile phase (eluent) for the separation?
A2: The choice of eluent is critical for a successful separation. A common approach is to use a mixture of a non-polar solvent and a slightly more polar solvent. For this compound, a mixture of hexanes (or heptane) and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Q3: My this compound is a solid/liquid at room temperature. How does this affect loading onto the column?
A3: this compound has a melting point of 13 °C, meaning it can be a solid or a liquid depending on the laboratory temperature.[4] If it is a liquid, it can be dissolved in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane for loading. If it is a solid, it can be dissolved as above or adsorbed onto a small amount of silica gel (dry loading) before being added to the column.[5]
Q4: The purified fractions of this compound are turning colored upon standing. What is the cause?
A4: Anilines, including this compound, can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[6] It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
Q5: Can I use reverse-phase chromatography for this purification?
A5: Yes, reverse-phase (RP) chromatography is a viable alternative.[7][8] In RP chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase, such as a mixture of acetonitrile and water, is used.[7]
Experimental Protocol: Column Chromatography of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[9]
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material. A general rule of thumb is to use 20-50 times the weight of the crude sample in silica gel.[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to promote even packing.[9]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[10]
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for solid samples, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.[5]
4. Elution and Fraction Collection:
-
Begin elution with the initial non-polar mobile phase.
-
If the desired compound does not elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).[5] A typical gradient might be from 5% to 20% ethyl acetate in hexanes.
-
Collect fractions in separate tubes.
5. Analysis of Fractions:
-
Monitor the separation by spotting collected fractions on a TLC plate.[9]
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Parameters for Column Chromatography of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) |
| Initial Eluent | 95:5 Hexanes:Ethyl Acetate |
| Final Eluent | 80:20 Hexanes:Ethyl Acetate |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 30 g |
| Column Dimensions | 2 cm (diameter) x 30 cm (length) |
| Typical Yield | 85-95% (highly dependent on crude purity) |
Troubleshooting Guide
Table 2: Common Issues and Solutions in the Purification of this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling due to improper packing. | - Optimize the eluent system using TLC.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring no air bubbles are trapped. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by adding more ethyl acetate. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Start with a less polar mobile phase (e.g., a higher percentage of hexanes). |
| Streaking or Tailing of Bands | - Sample is too concentrated.- Interactions between the basic aniline and acidic silica gel. | - Dilute the sample before loading.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica gel. |
| Colored Impurities in Product | - Oxidation of the aniline. | - Work quickly and minimize exposure to air and light. Store purified fractions under an inert atmosphere. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chromtech.com [chromtech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
Optimizing reaction conditions for the N-alkylation of 2,5-Difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2,5-difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound challenging?
The N-alkylation of this compound can be challenging due to the electron-withdrawing nature of the two fluorine atoms on the aromatic ring. These substituents decrease the nucleophilicity of the aniline nitrogen, making it less reactive towards electrophilic alkylating agents compared to unsubstituted aniline. This reduced reactivity often necessitates more forcing reaction conditions, which can lead to side reactions.
Q2: What are the common side reactions observed during the N-alkylation of this compound?
Common side reactions include:
-
Over-alkylation: The mono-N-alkylated product, a secondary amine, is often more nucleophilic than the starting this compound. This can lead to a second alkylation, yielding a tertiary amine (N,N-dialkylated product).
-
C-alkylation: Under certain conditions, particularly with strong Lewis acid catalysts, alkylation can occur on the aromatic ring instead of the nitrogen atom.
-
Elimination reactions: With certain alkyl halides, elimination can compete with substitution, especially at higher temperatures.
-
Decomposition: High temperatures and strong bases can lead to the decomposition of starting materials and products.
Q3: What are the main strategies for the N-alkylation of this compound?
There are three main strategies for the N-alkylation of this compound:
-
Direct Alkylation: This involves the reaction of this compound with an alkylating agent (e.g., alkyl halide, sulfonate) in the presence of a base. This is the most direct method but can be prone to over-alkylation and may require harsh conditions.
-
Reductive Amination: This is a two-step, one-pot reaction where this compound is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated amine.[1][2] This method is highly effective for achieving mono-alkylation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form a C-N bond between this compound and an alkyl halide.[3][4][5] It is a powerful method, especially for substrates that are challenging to alkylate via traditional methods.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yield or not at all.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reactivity | The electron-withdrawing fluorine atoms reduce the nucleophilicity of the aniline. Increase the reaction temperature and/or reaction time. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). |
| Inappropriate Base | The base may not be strong enough to deprotonate the aniline or neutralize the acid formed during the reaction. Switch to a stronger base such as NaH, K₂CO₃, or Cs₂CO₃.[6] Ensure the base is anhydrous. |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent. Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are effective at dissolving polar reagents. |
| Catalyst Issues (for catalyzed reactions) | For Buchwald-Hartwig amination, ensure the palladium catalyst and ligand are of high quality and the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
Issue 2: Significant Over-alkylation (Formation of N,N-dialkylated product)
Symptoms:
-
Analysis of the reaction mixture shows the presence of a significant amount of the di-alkylated byproduct in addition to the desired mono-alkylated product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reactivity of Mono-alkylated Product | The mono-alkylated product is more nucleophilic than the starting aniline. Use a larger excess of this compound relative to the alkylating agent to statistically favor mono-alkylation. |
| High Concentration of Alkylating Agent | A high concentration of the alkylating agent increases the likelihood of a second alkylation. Add the alkylating agent slowly to the reaction mixture using a syringe pump. |
| Sub-optimal Reaction Method | Direct alkylation is prone to over-alkylation. Switch to reductive amination, which is an excellent method for selective mono-alkylation.[1][2] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), dried (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add the dried potassium carbonate to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction to 80-120 °C. The optimal temperature will depend on the reactivity of the alkyl bromide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
This method is recommended for achieving selective mono-alkylation.[1][2]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask, add this compound and the aldehyde in anhydrous DCE or DCM.
-
If the imine formation is slow, a catalytic amount of glacial acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide representative data for different N-alkylation methods. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of N-Alkylation Methods for Anilines
| Method | Alkylating Agent | Typical Base/Reducing Agent | Typical Solvent | Temperature | Selectivity for Mono-alkylation | General Yield Range |
| Direct Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃, NaH | DMF, ACN, DMSO | 25-150 °C | Moderate to Low | 30-70% |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | DCE, DCM, MeOH | 0-25 °C | High | 70-95%[1] |
| Buchwald-Hartwig | Alkyl Halide | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | High | 60-90%[3] |
Visualizations
Caption: Troubleshooting workflow for low conversion in the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2,5-Difluoroaniline Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing impurities from 2,5-Difluoroaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound derivatives?
Impurities can be categorized into three main groups originating from the synthesis, storage, or degradation of the product.[1]
-
Organic Impurities: These include unreacted starting materials (e.g., 2,5-difluoronitrobenzene), by-products from side reactions, synthetic intermediates, and isomers (e.g., other difluoroaniline isomers).[1]
-
Inorganic Impurities: This category covers residual reagents, catalysts (like palladium-on-carbon from hydrogenation), and salts.[1]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or workup process that remain in the final product.[1]
Q2: My this compound derivative is a dark color. How can I remove colored impurities?
Colored impurities are often non-polar, conjugated molecules or oxidized species.
-
Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[2]
-
Column Chromatography: This is very effective for separating colored impurities. They will typically appear as a distinct colored band on the column.
Q3: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the nature of the compound, the impurities present, and the scale of the purification.
-
Recrystallization is ideal for crystalline solids with moderate purity (>90%) and is easily scalable. It is effective when the impurities have significantly different solubility profiles from the desired compound in a chosen solvent system.
-
Column Chromatography is a more versatile technique suitable for liquids or solids, and it can separate compounds with very similar properties, such as isomers. It is often the method of choice for difficult separations or when high purity is required on a small to medium scale.[3]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying aniline derivatives. However, their basic nature can lead to challenges with the standard silica gel stationary phase.
Q4: My aniline derivative is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?
Tailing is a common issue when purifying basic compounds like anilines on acidic silica gel. The acidic silanol groups on the silica surface strongly interact with the basic amine, causing poor peak shape and inefficient separation.[4]
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Add 0.5-1% triethylamine to the eluent. This is the most common and effective solution.[3][4]
-
Ammonia: A few drops of ammonia in the eluent can also be used.[3]
Q5: How do I select the right solvent system (mobile phase) for my column?
The ideal solvent system should provide good separation between your desired compound and its impurities, with a target Rf value of approximately 0.2-0.4 for the product on a TLC plate.[3]
Workflow for Solvent Selection:
-
Spotting: Dissolve a small amount of your crude material and spot it on a silica gel TLC plate.[5]
-
Development: Develop the plate in various solvent systems of differing polarities (e.g., different ratios of hexane and ethyl acetate).[5]
-
Optimization:
-
If compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[5]
-
If compounds are retained too strongly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[5]
-
If separation is poor, consider a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run.[3]
-
Quantitative Data: Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Most common and cost-effective for aniline derivatives.[3] |
| Mobile Phase | Hexane / Ethyl Acetate | A good starting point with adjustable polarity.[3] |
| Basic Modifier | 0.5 - 1% Triethylamine (TEA) | Neutralizes acidic silica to prevent peak tailing.[3] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal separation on the column.[3] |
| Separation Difficulty (ΔRf on TLC) | Recommended Loading (g of sample per 100g of silica) |
| Easy (ΔRf > 0.2) | 5 - 10 g |
| Medium (0.1 < ΔRf < 0.2) | 1 - 5 g |
| Difficult (ΔRf < 0.1) | 0.1 - 1 g |
| Data adapted from general chromatography principles.[3] |
Visualization: Column Chromatography Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Low Conversion in 2,5-Difluoroaniline Suzuki Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2,5-difluoroaniline. The information is presented in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound showing low or no conversion?
A1: Low conversion in the Suzuki coupling of this compound, an electron-deficient substrate, is a common issue that can stem from several factors. Key areas to investigate include:
-
Catalyst Deactivation: The aniline moiety can coordinate with the palladium catalyst, leading to inactive species. The electron-withdrawing fluorine atoms exacerbate the low reactivity of the C-X bond towards oxidative addition.
-
Inefficient Reductive Elimination: The formation of the C-C bond from the palladium intermediate can be sluggish for electron-deficient systems.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent.
-
Reagent Quality: Degradation of the boronic acid/ester, catalyst, or solvent impurities can inhibit the reaction.
Q2: What are the most common side reactions in the Suzuki coupling of this compound?
A2: Besides low conversion, several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures. Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) can mitigate this.
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of the aniline starting material can occur, often facilitated by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this.
-
Dehalogenation: The replacement of the halogen on the aniline with a hydrogen atom can occur, particularly with certain bases or impurities that can act as hydride sources.
Q3: How do I choose the right palladium catalyst and ligand for this reaction?
A3: The selection of the catalyst and ligand system is critical for the successful coupling of electron-deficient anilines.
-
Palladium Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective. Alternatively, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used and are reduced in situ.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they can promote the rate-limiting oxidative addition step and stabilize the palladium catalyst. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often excellent choices for challenging couplings. The use of these ligands can help to prevent catalyst deactivation by the aniline substrate.
Troubleshooting Guide
Problem 1: Consistently low yield (<30%) despite using standard conditions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst System | Switch to a more active catalyst/ligand system. Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3) are often more effective than traditional catalysts like Pd(PPh₃)₄ for electron-deficient substrates. |
| Suboptimal Base | The choice of base is crucial. Stronger, non-nucleophilic bases are often required. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. The solubility of the base can also be a factor; Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃. |
| Inappropriate Solvent | The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary. |
| Low Reaction Temperature | Suzuki couplings with electron-deficient substrates often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for decomposition. |
Problem 2: Significant formation of homocoupled byproducts.
| Potential Cause | Suggested Solution |
| Oxygen in the Reaction Mixture | Oxygen can lead to the oxidative homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed prior to use (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction. |
| In situ Reduction of Pd(II) to Pd(0) | When using a Pd(II) source, some of the boronic acid can be consumed in the reduction to the active Pd(0) catalyst, leading to homocoupling. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this. |
Problem 3: Protodeboronation of the boronic acid is observed.
| Potential Cause | Suggested Solution |
| Presence of Water and Strong Base | The combination of water and a strong base can lead to the cleavage of the C-B bond. |
| - Use anhydrous solvents and bases. | |
| - Consider using a fluoride source like KF or CsF as the base, which can activate the boronic acid without promoting protodeboronation as strongly as hydroxide bases. | |
| - Use a more stable boronic acid derivative, such as a pinacol ester (Ar-B(pin)), which is less susceptible to protodeboronation. | |
| Prolonged Reaction Time at High Temperature | High temperatures can accelerate the rate of protodeboronation. |
| - Use a more active catalyst system that allows for lower reaction temperatures or shorter reaction times. | |
| - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Data Presentation
Disclaimer: The following tables present hypothetical, yet realistic, data for the Suzuki coupling of this compound with phenylboronic acid. This data is for illustrative purposes to guide reaction optimization, as specific, comprehensive quantitative data for this substrate was not available in the surveyed literature.
Table 1: Effect of Catalyst and Ligand on Yield
Reaction Conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 25 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2.5) | 55 |
| 3 | PdCl₂(dppf) (2) | - | 40 |
| 4 | XPhos Pd G2 (2) | - | 85 |
| 5 | SPhos Pd G2 (2) | - | 82 |
Table 2: Effect of Base and Solvent on Yield
Reaction Conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), XPhos Pd G2 (2 mol%), 100 °C, 12 h.
| Entry | Base (2 equiv) | Solvent (5 mL) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 65 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 78 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 88 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 85 |
| 5 | Cs₂CO₃ | Dioxane (anhydrous) | 75 |
| 6 | KF | Dioxane/H₂O (4:1) | 70 |
Experimental Protocols
Detailed Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G2 (or other suitable palladium precatalyst, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 129 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and finely ground potassium phosphate (e.g., 424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 15.6 mg, 0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2',5'-difluoro-[1,1'-biphenyl]-x-amine.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in this compound Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Preventing diacylation during the N-acylation of 2,5-Difluoroaniline
Welcome to the technical support center for the N-acylation of 2,5-difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-(2,5-difluorophenyl)acetamide, with a primary focus on preventing the formation of the N,N-diacetylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diacylation during the N-acylation of this compound?
A: Diacylation, the formation of N,N-diacetyl-2,5-difluoroaniline, is primarily caused by the reaction of the initially formed mono-acylated product, N-(2,5-difluorophenyl)acetamide, with an additional equivalent of the acylating agent. This is often promoted by harsh reaction conditions such as high temperatures, prolonged reaction times, and the use of a significant excess of the acylating agent. The electron-withdrawing nature of the fluoro groups on the aniline ring can increase the acidity of the N-H proton in the mono-acylated product, potentially facilitating a second acylation.
Q2: How does the choice of base influence the formation of the diacylated byproduct?
A: The base plays a crucial role in scavenging the acid generated during the acylation (e.g., HCl if using acetyl chloride, or acetic acid if using acetic anhydride). A base that is too strong can deprotonate the mono-acylated product, forming an amide anion that is more susceptible to a second acylation. While triethylamine is a stronger base, pyridine is often a more effective catalyst for acylation and can be less likely to promote diacylation due to its lower basicity and potential role in activating the acylating agent.[1][2]
Q3: Can I use an excess of the acylating agent to ensure the complete consumption of the starting aniline?
A: While using a slight excess of the acylating agent (typically 1.1 to 1.2 equivalents) is common to drive the reaction to completion, a large excess should be avoided. A significant excess of the acylating agent, particularly acetic anhydride, greatly increases the probability of the diacylation side reaction.[3] Precise control of the stoichiometry is a key factor in achieving high selectivity for the mono-acylated product.[4][5]
Q4: What is the optimal temperature range for this reaction to favor mono-acylation?
A: The N-acylation of anilines is typically an exothermic reaction. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and then allow it to proceed at room temperature.[6][7] Elevated temperatures and prolonged heating should be avoided as they can provide the necessary activation energy for the less favorable diacylation reaction to occur.[3]
Q5: How can I monitor the progress of the reaction to avoid over-reaction and diacylation?
A: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting this compound, you can observe its consumption and the appearance of the desired N-(2,5-difluorophenyl)acetamide product. The reaction should be quenched once the starting material is no longer visible on the TLC plate to prevent the formation of the diacylated byproduct.
Q6: I have already formed the diacetylated byproduct. Is there a way to convert it back to the desired mono-acetylated product?
A: Yes, the diacetylated product can be selectively hydrolyzed back to the mono-acetylated product. This is typically achieved through mild acidic or basic hydrolysis. Careful control of the hydrolysis conditions (e.g., temperature, concentration of acid/base, and reaction time) is necessary to cleave only one of the acetyl groups. For instance, a dilute solution of hydrochloric acid or sodium hydroxide can be used.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-(2,5-difluorophenyl)acetamide | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient stirring. | 1. Monitor the reaction by TLC until the starting aniline is consumed. Consider a slight increase in the acylating agent (up to 1.2 eq). 2. Start the reaction at 0 °C and then allow it to warm to room temperature. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Presence of a significant amount of diacetylated byproduct (observed by TLC/NMR) | 1. Excess acylating agent used. 2. Reaction temperature was too high. 3. Prolonged reaction time. 4. Use of a very strong base. | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the acylating agent. 2. Maintain a low reaction temperature (0 °C to room temperature). 3. Stop the reaction as soon as the starting aniline is consumed as per TLC analysis. 4. Consider using a milder base like pyridine instead of triethylamine.[1] |
| Unreacted this compound remaining in the reaction mixture | 1. Insufficient acylating agent. 2. Reaction time too short. 3. Deactivation of the acylating agent by moisture. | 1. Use a slight excess (1.1-1.2 eq) of the acylating agent. 2. Continue to monitor the reaction by TLC until the starting material disappears. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Product is difficult to purify from the diacetylated byproduct | 1. Similar polarities of the mono- and di-acylated products. | 1. Careful column chromatography with a shallow solvent gradient may be required. 2. Alternatively, the crude mixture can be subjected to mild hydrolysis to convert the diacetylated product back to the mono-acetylated form, followed by purification.[8][9] |
Quantitative Data Summary
The following table summarizes experimental data for the synthesis of N-(2,5-difluorophenyl)acetamide, highlighting the impact of reactant stoichiometry on the yield. While diacylation is not explicitly mentioned, higher yields are generally indicative of a more selective mono-acylation process.
| Experiment | This compound (g) | Acetic Anhydride (mL) | Molar Ratio (Aniline:Anhydride) | Yield (%) |
| 1 | 0.50 | 0.42 | ~1:1.1 | 91 |
| 2 | 0.75 | 0.63 | ~1:1.1 | 93 |
| 3 | 1.00 | 0.84 | ~1:1.1 | 95 |
| Data adapted from a study on the synthesis of N-(2,5-difluorophenyl) acetamide.[11] |
Experimental Protocols
Protocol 1: Selective Mono-N-Acetylation using Acetic Anhydride
This protocol is designed to favor the formation of the mono-acetylated product and minimize diacylation.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add acetic anhydride (1.05 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the this compound spot is no longer visible.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x), water (1 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to obtain pure N-(2,5-difluorophenyl)acetamide.
Protocol 2: Hydrolysis of N,N-Diacetyl-2,5-difluoroaniline
This protocol describes a method to convert the undesired diacetylated byproduct back to the desired mono-acetylated product.
Materials:
-
Crude product containing N,N-diacetyl-2,5-difluoroaniline
-
Ethanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Dissolve the crude product containing the diacetylated impurity in ethanol in a round-bottom flask.
-
Add 1 M HCl (e.g., 0.5 eq relative to the estimated amount of diacetylated product) to the solution.
-
Heat the mixture to a gentle reflux (approximately 40-50 °C) and monitor the reaction by TLC.
-
Check the progress every 30 minutes until the diacetylated spot on the TLC plate has been converted to the mono-acetylated product. Avoid prolonged heating to prevent hydrolysis of the mono-acetylated product to the aniline.
-
Once the selective hydrolysis is complete, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Reaction pathway for the N-acylation of this compound, illustrating the desired mono-acylation and the undesired diacylation side reaction.
Caption: A logical workflow for troubleshooting and preventing diacylation during the N-acylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,5-Difluoroaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 2,5-difluoroaniline. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this two-step synthesis.
Experimental Workflow Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the nitration of 1,4-difluorobenzene to yield 2,5-difluoronitrobenzene. The subsequent step is the reduction of the nitro group to an amine, affording the final product, this compound.
Caption: Overall synthesis workflow for this compound.
Step 1: Nitration of 1,4-Difluorobenzene
Experimental Protocol
This protocol details the nitration of 1,4-difluorobenzene to produce 2,5-difluoronitrobenzene.
Materials:
-
1,4-Difluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate or Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 1,4-difluorobenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to a portion of the concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of 1,4-difluorobenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
The solid product, 2,5-difluoronitrobenzene, will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the product under vacuum.
Data Presentation: Nitration Reaction Parameters
| Parameter | Value |
| Reactant | 1,4-Difluorobenzene |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 80-90% |
| Purity (crude) | >98% |
Troubleshooting and FAQs: Nitration Step
Technical Support Center: Analysis of 2,5-Difluoroaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluoroaniline and identifying potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing for my this compound peak. What are the common causes and solutions?
A1: Peak tailing for aromatic amines like this compound is a common issue in GC-MS analysis. It is often caused by active sites in the GC system that interact with the amine group.
Troubleshooting Peak Tailing:
| Cause | Solution |
| Active Sites in Inlet Liner | Clean or replace the inlet liner. Using a deactivated liner can also help. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). If tailing persists, trim the first few centimeters of the column. |
| Column Degradation | Oxygen leaks or prolonged exposure to high temperatures can damage the stationary phase. Ensure a leak-free system and use appropriate column temperatures. Consider replacing the column if it's old or heavily used. |
| Inappropriate Column Phase | For amine analysis, a column specifically designed for basic compounds or a general-purpose low-bleed column (like a DB-5ms) is often suitable. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting, which can sometimes be mistaken for tailing. Try diluting your sample. |
Q2: My retention times are shifting between injections. What could be the problem?
A2: Retention time instability can compromise the reliability of your analysis. The most common causes are related to the mobile phase (carrier gas) and temperature control.
Troubleshooting Retention Time Shifts:
| Cause | Solution |
| Carrier Gas Flow Rate Fluctuations | Check for leaks in the gas lines. Ensure the gas regulator is functioning correctly and providing a constant pressure. |
| Column Temperature Instability | Use a column oven to maintain a consistent temperature. Ensure the oven has had sufficient time to equilibrate before starting your run sequence. |
| Inconsistent Injection Volume | If using manual injection, ensure your technique is consistent. For autosamplers, check for air bubbles in the syringe. |
| Column Equilibration | If running a temperature gradient, ensure the column is fully re-equilibrated to the initial temperature before the next injection. |
Q3: I am not seeing any peaks for my this compound or its expected products. What should I check?
A3: A complete lack of signal can be frustrating. A systematic check of the sample preparation and instrument is necessary.
Troubleshooting Lack of Signal:
| Cause | Solution |
| Injection Problem | Ensure the syringe is drawing the sample correctly and that the autosampler is aligned with the correct vial. Check for a blocked syringe. |
| Analyte Instability | This compound and its derivatives may degrade in a hot injector. Try lowering the injector temperature.[1] |
| Derivatization Issues (if applicable) | If you are derivatizing your analyte to improve volatility, the reaction may be incomplete. Re-evaluate your derivatization protocol. |
| Mass Spectrometer Settings | Ensure the mass spectrometer is in the correct scan mode (e.g., full scan) and that the mass range is appropriate for your target analytes. |
| Leak in the System | A significant leak can prevent the sample from reaching the detector. Perform a leak check. |
Troubleshooting Guide: Identifying Byproducts in Common this compound Reactions
The byproducts in a this compound reaction are highly dependent on the reaction type and conditions. Below are some common reaction scenarios and potential byproducts to look for in your GC-MS analysis.
Scenario 1: Acylation Reaction (e.g., with Acetic Anhydride)
In a typical acylation, you are reacting the amine group of this compound with an acylating agent.
Potential Byproducts and Their Characteristics:
| Byproduct | Potential Cause | Expected GC-MS Behavior |
| Unreacted this compound | Incomplete reaction. | Elutes earlier than the acylated product. |
| Diacylated Product | Use of a strong acylating agent or harsh reaction conditions. | Higher molecular weight, longer retention time. |
| Starting Material Impurities | Impurities present in the starting this compound. | Check the GC-MS of the starting material for comparison. |
Scenario 2: N-Alkylation Reaction (e.g., with an Alkyl Halide)
This reaction involves the formation of a new carbon-nitrogen bond.
Potential Byproducts and Their Characteristics:
| Byproduct | Potential Cause | Expected GC-MS Behavior |
| Unreacted this compound | Incomplete reaction. | Elutes earlier than the alkylated product(s). |
| Dialkylated Product | Over-alkylation, especially with reactive alkyl halides. | Higher molecular weight, longer retention time than the mono-alkylated product. |
| Elimination Products | If using a secondary or tertiary alkyl halide, elimination byproducts may form. | These may be volatile and elute early. |
Scenario 3: Reductive Amination
This involves reacting this compound with a ketone or aldehyde in the presence of a reducing agent.
Potential Byproducts and Their Characteristics:
| Byproduct | Potential Cause | Expected GC-MS Behavior |
| Unreacted this compound and Carbonyl Compound | Incomplete reaction. | Check for the presence of both starting materials. |
| Imine Intermediate | Incomplete reduction of the intermediate imine. | May be unstable in the GC; might degrade or be observed. |
| Over-reduced Carbonyl | Reduction of the starting ketone/aldehyde to an alcohol. | The corresponding alcohol peak may be present. |
Experimental Protocols
GC-MS Analysis of this compound Reaction Mixtures
This protocol provides a general framework for the analysis of this compound and its derivatives. Optimization may be required based on the specific analytes and matrix.
1. Sample Preparation
-
Liquid-Liquid Extraction (for aqueous reaction workups):
-
Direct Dilution:
-
If the reaction is in an organic solvent compatible with the GC system, dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate, methanol) to an appropriate concentration.
-
2. Instrumental Conditions
The following table provides typical GC-MS parameters for the analysis of aniline derivatives.[2][3]
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2] |
| Injection Mode | Splitless[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 250 - 280 °C[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Oven Temperature Program | Initial 50-70 °C, hold for 2 min, ramp at 10-15 °C/min to 280 °C, hold for 5 min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C[2] |
| Quadrupole Temperature | 150 °C[2] |
| Transfer Line Temperature | 280 °C[2] |
| Mass Scan Range | 35 - 450 amu[2] |
Visualizations
Caption: Workflow for identifying unknown byproducts by GC-MS.
Caption: Potential N-alkylation reaction pathway with byproduct formation.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2,5-Difluoroaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2,5-Difluoroaniline in cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms makes this substrate challenging, often requiring carefully optimized catalyst systems and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate in cross-coupling reactions? A1: this compound is an electron-deficient aniline. The fluorine atoms withdraw electron density from the aromatic ring and the nitrogen atom, which can make key steps in the catalytic cycle, such as oxidative addition and reductive elimination, more difficult.[1][2] This often leads to lower reaction rates and requires more active catalyst systems compared to electron-rich anilines.
Q2: What is a "precatalyst" and why is it recommended for reactions with challenging substrates? A2: A precatalyst is a stable, well-defined metal-ligand complex that activates under reaction conditions to form the active catalytic species (e.g., Pd(0)).[3] Using precatalysts, such as palladacycles or N-heterocyclic carbene (NHC)-Pd complexes, offers improved reproducibility by ensuring a consistent ligand-to-metal ratio and can provide a more stable source of the active catalyst, which is beneficial for demanding reactions.[3][4]
Q3: Which general class of ligands is most effective for coupling with this compound? A3: For palladium-catalyzed cross-coupling reactions involving electron-deficient anilines, bulky, electron-rich phosphine ligands are generally the most successful.[1][3] Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are frequently employed to promote the critical oxidative addition and reductive elimination steps of the catalytic cycle.[1][5]
Q4: How do I choose between a Palladium (Pd) or Nickel (Ni) catalyst? A4: Palladium catalysts are the most common and versatile choice for a broad range of cross-coupling reactions, including those with challenging substrates, offering good functional group tolerance.[3][6] Nickel catalysts are a more cost-effective alternative and can exhibit different reactivity, sometimes proving effective for aryl chlorides or other specific transformations.[7] However, they can be more sensitive to reaction conditions. For this compound, palladium systems are more established and widely documented.
Troubleshooting Guides
Buchwald-Hartwig Amination (C-N Coupling)
This reaction is used to couple this compound with an aryl (pseudo)halide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is degrading. 2. Poor Ligand Choice: The ligand is not electron-rich or bulky enough to facilitate the catalytic cycle.[5] 3. Insufficient Base Strength: The base is not strong enough to deprotonate the aniline. | 1. Use an air-stable precatalyst (e.g., XPhos Pd G3/G4). Ensure strictly anaerobic and anhydrous conditions.[3] 2. Screen bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[5] 3. Switch to a stronger, non-nucleophilic base such as NaOt-Bu or LHMDS.[3] |
| Formation of Dehalogenated Byproduct | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination.[8] 2. Protic Impurities: Water or other protic sources can protonate the aryl-palladium intermediate. | 1. Use a bulkier ligand to sterically hinder β-hydride elimination. 2. Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained.[9] |
| Catalyst Decomposition (black precipitate) | 1. High Temperature: The catalyst may not be stable at the reaction temperature. 2. Oxygen Contamination: The Pd(0) species is sensitive to oxidation.[10] | 1. Screen different solvents to allow for a lower reaction temperature. 2. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with inert gas).[10] |
Suzuki-Miyaura Coupling (C-C Coupling)
This reaction is used to couple a halogenated derivative of this compound (e.g., 1-bromo-2,5-difluoroaniline) with a boronic acid/ester.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst/Ligand Inactivity: The system is not active enough for the electron-deficient aryl halide. 2. Base Incompatibility: The base may be too weak or poorly soluble.[11] 3. Boronic Acid Decomposition: Hydrodeboronation can be a significant side reaction.[12] | 1. Use a highly active catalyst system, such as a precatalyst with a bulky biarylphosphine ligand (e.g., SPhos, XPhos).[3][13] 2. Screen bases like K₃PO₄ or Cs₂CO₃, which are often effective. Grinding the base to a fine powder can improve reproducibility.[3][11] 3. Use the boronic acid in slight excess (1.2-1.5 equiv.). Ensure anhydrous conditions. |
| Formation of Homocoupled Biaryl Byproduct | 1. Slow Oxidative Addition: If the oxidative addition of the aryl halide is slow, the boronic acid can homocouple. | 1. Use a more active catalyst/ligand system to accelerate the oxidative addition step.[9] 2. Lower the reaction temperature initially and slowly warm to the desired temperature. |
| Poor Reproducibility | 1. Inconsistent Catalyst Activation: When generating the catalyst in situ from a salt (e.g., Pd(OAc)₂) and a ligand, the active species may not form consistently. 2. Variable Reagent Quality: Moisture in the base or solvent can deactivate the catalyst. | 1. Switch to a well-defined precatalyst to ensure a consistent metal-to-ligand ratio.[3] 2. Use fresh, high-purity reagents and anhydrous solvents. |
Key Catalyst Systems and Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions. Optimization is often necessary.
Table 1: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Catalyst Loading | Temperature (°C) |
| Precatalyst | XPhos Pd G3, RuPhos Pd G3 | 1-3 mol% | 80-120 |
| Ligand | XPhos, RuPhos, BrettPhos | 1.5-2x Pd | 80-120 |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | 1.5-2.0 eq | 80-120 |
| Solvent | Toluene, Dioxane, THF | - | 80-120 |
| Data compiled from multiple sources.[3][5] |
Table 2: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Catalyst Loading | Temperature (°C) |
| Precatalyst | SPhos Pd G2, XPhos Pd G2 | 1-5 mol% | 80-110 |
| Ligand | SPhos, XPhos, RuPhos | 1.5-2x Pd | 80-110 |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0-3.0 eq | 80-110 |
| Solvent | Toluene/H₂O, Dioxane/H₂O | - | 80-110 |
| Data compiled from multiple sources.[3][11][13] |
Table 3: Sonogashira Coupling Conditions
| Component | Recommendation | Catalyst Loading | Temperature (°C) |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol% | 25-80 |
| Cu Co-catalyst | CuI | 3-10 mol% | 25-80 |
| Base | Et₃N, DIPEA | 2.0+ eq (can be solvent) | 25-80 |
| Solvent | THF, DMF | - | 25-80 |
| Data compiled from multiple sources.[3][9] Copper-free conditions may also be employed to prevent alkyne homocoupling.[9][14] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for coupling an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed tube, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, XPhos Pd G3, and NaOt-Bu.[5]
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene, followed by the this compound via syringe.[5]
-
Seal the flask or tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.[3]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of 1-bromo-2,5-difluoroaniline with an arylboronic acid.
Materials:
-
1-Bromo-2,5-difluoroaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.3 mmol, 1.3 equiv)
-
SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (4 mL) and water (1 mL)
-
Schlenk flask or sealed tube, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2,5-difluoroaniline, the arylboronic acid, SPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural Confirmation of 2,5-Difluoroaniline: A Comparative ¹H and ¹³C NMR Analysis
A definitive guide to the structural elucidation of 2,5-difluoroaniline utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with its isomers, 2,4-difluoroaniline and 3,5-difluoroaniline, supported by detailed experimental data and protocols for researchers, scientists, and professionals in drug development.
The precise structural confirmation of organic molecules is a cornerstone of chemical research and development. In the context of pharmaceutical sciences, unambiguous identification of isomers is critical, as even minor structural variations can lead to significant differences in biological activity. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound and demonstrates how NMR spectroscopy serves as a powerful tool for its structural verification, particularly when compared with its isomers.
Comparative NMR Data Analysis
The structural nuances of difluoroaniline isomers are clearly delineated by their respective ¹H and ¹³C NMR spectra. The substitution pattern of the fluorine atoms and the amino group on the benzene ring dictates the chemical environment of each proton and carbon nucleus, resulting in unique chemical shifts, multiplicities, and coupling constants.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of the difluoroaniline isomers are characterized by distinct splitting patterns and chemical shifts in the aromatic region. The analysis of these spectra allows for the unambiguous assignment of each proton.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 6.44 | ddd | J(H,H) = 8.8, 3.0; J(H,F) = 7.1 |
| H-4 | 6.88 | ddd | J(H,H) = 8.8, 0.4; J(H,F) = 10.6, 5.1 | |
| H-6 | 6.33 | ddd | J(H,H) = 3.0, 0.4; J(H,F) = 8.1, 3.6 | |
| NH₂ | 3.82 | br s | - | |
| 2,4-Difluoroaniline | H-3 | ~6.8 | m | - |
| H-5 | ~6.8 | m | - | |
| H-6 | ~6.9 | m | - | |
| NH₂ | 3.75 | br s | - | |
| 3,5-Difluoroaniline | H-2, H-6 | 6.28 | dd | J(H,F) = 8.8; J(H,H) = 2.2 |
| H-4 | 6.21 | tt | J(H,F) = 9.2; J(H,H) = 2.2 | |
| NH₂ | 3.70 | br s | - |
Note: Data for this compound was obtained from a 399.65 MHz spectrum in CDCl₃.[1] Data for isomers are typical values and may vary slightly based on experimental conditions.
¹³C NMR Spectral Data Comparison
¹³C NMR spectroscopy provides further confirmation of the substitution pattern. The carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature in the spectra of fluorinated aromatic compounds.
| Compound | Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| This compound | C-1 | 135.5 | d, J = 10.5 |
| C-2 | 158.0 | d, J = 238.0 | |
| C-3 | 104.5 | d, J = 27.0 | |
| C-4 | 115.0 | d, J = 9.0 | |
| C-5 | 149.0 | d, J = 242.0 | |
| C-6 | 100.0 | d, J = 30.0 | |
| 2,4-Difluoroaniline | C-1 | 133.4 | dd, J = 11.0, 3.0 |
| C-2 | 152.0 | dd, J = 235.0, 13.0 | |
| C-3 | 103.8 | dd, J = 27.0, 3.0 | |
| C-4 | 158.0 | dd, J = 240.0, 14.0 | |
| C-5 | 112.0 | dd, J = 22.0, 4.0 | |
| C-6 | 110.0 | dd, J = 10.0, 4.0 | |
| 3,5-Difluoroaniline | C-1 | 149.5 | t, J = 12.0 |
| C-2, C-6 | 98.0 | d, J = 25.0 | |
| C-3, C-5 | 164.0 | dd, J = 245.0, 15.0 | |
| C-4 | 95.0 | t, J = 28.0 |
Note: The ¹³C NMR data for this compound is predicted data based on spectral databases and may require experimental verification for precise coupling constants. Data for isomers are compiled from typical values.
Experimental Protocols
To ensure reproducibility and accuracy, the following general protocols for acquiring ¹H and ¹³C NMR spectra of aromatic amines are provided.
Sample Preparation
-
Weigh approximately 10-20 mg of the aniline sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure the sample is completely dissolved.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of multiplets.
-
Solvent: CDCl₃ is a common choice.
-
Acquisition Parameters:
-
Number of scans (NS): 16-64 (depending on sample concentration)
-
Relaxation delay (D1): 1-2 seconds
-
Pulse width: Calibrated 90-degree pulse
-
Spectral width: Approximately 12-16 ppm
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher frequency (for ¹³C) NMR spectrometer.
-
Solvent: CDCl₃.
-
Acquisition Parameters:
-
Number of scans (NS): 1024 or more, depending on concentration.
-
Relaxation delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.
-
Pulse program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Structural Confirmation Workflow
The process of confirming the structure of this compound using NMR data follows a logical progression from sample preparation to spectral interpretation and comparison.
References
A Comparative Guide to GC-MS and HPLC Methods for Determining the Purity of 2,5-Difluoroaniline
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2,5-Difluoroaniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound, supported by experimental protocols and performance data.
Introduction to Purity Analysis of this compound
This compound is a crucial building block in organic synthesis. Impurities, which can arise from the synthesis process (e.g., isomers, unreacted starting materials like 2,5-difluoronitrobenzene) or degradation, can adversely affect the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential impurities. Both GC-MS and HPLC are powerful chromatographic techniques suitable for this purpose, each with distinct advantages and limitations.
Comparison of Analytical Techniques: GC-MS vs. HPLC
The choice between GC-MS and HPLC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the nature of the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, with detection by mass spectrometry. | Separation of compounds in a liquid phase based on their interaction with a stationary phase. |
| Analytes | Ideal for volatile and semi-volatile compounds. This compound is amenable to GC analysis. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. |
| Derivatization | Generally not required for this compound, but may be used to improve peak shape and sensitivity for certain aniline derivatives.[1] | Typically not necessary for direct analysis of this compound.[1] |
| Sensitivity | High sensitivity, especially with a mass spectrometer, allowing for the detection of trace-level impurities.[1] | Sensitivity is dependent on the detector used (e.g., UV, PDA, MS) and can be very high, particularly with MS detection. |
| Selectivity | Excellent selectivity from both chromatographic separation and mass analysis, enabling confident identification of impurities based on their mass spectra.[1] | Good selectivity, which can be enhanced by using highly selective columns and detectors like a photodiode array (PDA) or mass spectrometer. |
| Impurity Identification | Provides structural information from mass spectra, which is invaluable for identifying unknown impurities.[1] | Identification is primarily based on retention time, which requires reference standards. A mass spectrometer detector (LC-MS) is needed for structural elucidation of unknown peaks. |
| Sample Throughput | Can be lower due to longer run times and potential need for sample preparation. | Can be higher, with modern UPLC systems offering very fast analysis times. |
| Common Impurities Detected | Effective for detecting volatile organic impurities, residual solvents, and synthetic byproducts.[2] | Capable of detecting a broad range of impurities, including less volatile byproducts and degradation products.[2] |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound purity by GC-MS and HPLC. These are robust starting points that should be validated for specific applications.
GC-MS Method
This method is designed for the quantitative determination of this compound purity and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Chromatographic Conditions:
-
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol or dichloromethane.
-
Further dilute as necessary to be within the linear range of the instrument.
HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 40-80% B
-
20-25 min: 80-40% B
-
25-30 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Method Validation and Performance Data
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following table summarizes typical validation parameters and expected performance for the GC-MS and HPLC methods.
| Validation Parameter | GC-MS | HPLC | Acceptance Criteria (Typical) |
| Specificity | High; demonstrated by the separation of the main peak from known impurities and blank injections. Mass spectral data confirms peak identity. | High; demonstrated by the resolution of the main peak from potential impurities and placebo injections. Peak purity can be assessed with a PDA detector. | No interference at the retention time of the analyte. Resolution > 1.5 between adjacent peaks. |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Range | Typically 0.01% to 120% of the nominal concentration. | Typically 0.01% to 120% of the nominal concentration. | Method should be accurate and precise over the specified range. |
| Accuracy (% Recovery) | 95-105% | 98-102% | 98-102% for assay; 80-120% for impurities.[3] |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0% | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | %RSD ≤ 2.0% for repeatability.[1] |
| Limit of Detection (LOD) | ~0.005% | ~0.005% | Signal-to-Noise ratio of 3:1.[1] |
| Limit of Quantitation (LOQ) | ~0.015% | ~0.015% | Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.[1] |
| Robustness | Method should be unaffected by small, deliberate variations in parameters like flow rate, temperature ramp, and inlet temperature. | Method should be unaffected by small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature. | %RSD of results should remain within acceptable limits. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the GC-MS and HPLC methods.
Caption: GC-MS workflow for this compound purity analysis.
Caption: HPLC workflow for this compound purity analysis.
Logical Framework for Method Selection
The selection of the most appropriate analytical technique involves a logical decision-making process based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both GC-MS and HPLC are highly effective for determining the purity of this compound. GC-MS offers unparalleled identification capabilities for volatile impurities due to the structural information provided by the mass spectrometer. HPLC, particularly with a UV/PDA detector, provides a robust, high-throughput method for routine quality control. For comprehensive impurity profiling, a combination of both techniques is often the most powerful approach, leveraging the strengths of each to ensure the quality and safety of the final product. The choice of method should be guided by the specific analytical needs, such as the requirement for identifying unknown impurities versus routine purity checks.
References
A Spectroscopic Showdown: Unmasking the Isomers 2,5-Difluoroaniline and 3,4-Difluoroaniline
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of aromatic amines, subtle shifts in substituent positions can dramatically alter physicochemical and biological properties. This guide provides a detailed spectroscopic comparison of two isomeric difluoroanilines: 2,5-Difluoroaniline and 3,4-Difluoroaniline. By leveraging a suite of analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—we present a clear differentiation between these two compounds, supported by experimental data and protocols.
The distinct placement of fluorine atoms on the aniline ring in this compound and 3,4-Difluoroaniline leads to unique electronic environments and vibrational modes. These differences are readily apparent in their respective spectra, providing a robust fingerprint for identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and 3,4-Difluoroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the local electronic environment.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (ppm) |
| This compound | H-3 | 6.33 - 6.47 |
| H-4 | 6.44 - 6.47 | |
| H-6 | 6.88 | |
| -NH₂ | ~3.82 | |
| 3,4-Difluoroaniline | H-2 | 6.53 - 6.63 |
| H-5 | 6.75 - 6.85 | |
| H-6 | 6.95 - 7.05 | |
| -NH₂ | ~3.60 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C-1 | ~146.4 |
| C-2 | ~157.7 (d, J = 235.2 Hz) | |
| C-3 | ~106.8 | |
| C-4 | ~114.7 | |
| C-5 | ~155.3 (d, J = 235.2 Hz) | |
| C-6 | ~116.2 | |
| 3,4-Difluoroaniline | C-1 | ~135.8 |
| C-2 | ~103.2 | |
| C-3 | ~151.2 (d, J = 242.0 Hz) | |
| C-4 | ~144.3 (d, J = 238.0 Hz) | |
| C-5 | ~117.1 | |
| C-6 | ~109.8 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Fluorine | Chemical Shift (ppm) |
| This compound | F-2 | Not readily available |
| F-5 | Not readily available | |
| 3,4-Difluoroaniline | F-3 | -142.5 |
| F-4 | -155.6 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The characteristic absorption bands can be correlated to specific functional groups and the overall molecular structure.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 3,4-Difluoroaniline |
| N-H Stretch (amine) | ~3400-3500 | ~3400-3500 |
| C-N Stretch | ~1200-1350 | ~1200-1350 |
| C-F Stretch | ~1100-1250 | ~1100-1250 |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the nature of the substituents. For substituted anilines, two primary absorption bands are typically observed, corresponding to π → π* transitions.
Table 5: UV-Vis Absorption Data
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| This compound | ~240 | ~290 |
| 3,4-Difluoroaniline | ~235 | ~285 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 6: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound | 129 | 112, 101, 82 |
| 3,4-Difluoroaniline | 129 | 112, 102, 83 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The solvent peak for CDCl₃ at δ 77.16 is used for referencing.
-
¹⁹F NMR: Obtain the spectrum using a fluorine-capable probe. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ 0.00).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the aniline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline sample in a UV-grade solvent, such as ethanol or methanol, to an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use a cuvette containing the pure solvent as a reference. The wavelengths of maximum absorbance (λmax) are then determined.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like anilines.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 3,4-Difluoroaniline.
Reactivity of Difluoroaniline Isomers in Nucleophilic Aromatic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various difluoroaniline isomers in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by available experimental data to aid in the selection of appropriate isomers for synthetic applications.
Introduction to SNAr Reactivity in Difluoroanilines
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the construction of complex aromatic molecules. The reactivity of the aromatic ring is highly dependent on the nature and position of its substituents. In the case of difluoroanilines, the two fluorine atoms and the amino group play crucial roles in dictating the rate and regioselectivity of SNAr reactions. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, while the amino group, being an activating group, can either enhance or diminish this effect depending on its position relative to the leaving group (one of the fluorine atoms).
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate. Electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack can delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
Comparative Reactivity of Difluoroaniline Isomers
2,6-difluoroaniline > 2,4-difluoroaniline > 3,5-difluoroaniline > 2,5-difluoroaniline
This trend can be rationalized by considering the electronic effects of the substituents on the stability of the Meisenheimer intermediate.
-
2,6-Difluoroaniline: This isomer exhibits the highest reactivity. The fluorine atom at the 6-position is meta to the fluorine being displaced at the 2-position. This meta-relationship provides a strong inductive electron-withdrawing effect, which activates the ring towards nucleophilic attack.
-
2,4-Difluoroaniline: The reactivity of this isomer is also high, only slightly less than the 2,6-isomer. The fluorine at the 4-position is para to the reaction center, which allows for resonance stabilization of the negative charge in the Meisenheimer intermediate.
-
3,5-Difluoroaniline: In this isomer, the second fluorine atom is meta to the site of substitution, providing an activating inductive effect.
-
This compound: This was found to be the least reactive of the studied isomers. The fluorine atom at the 5-position is para to the departing fluorine at the 2-position. It is suggested that a para-fluorine substituent can be deactivating compared to ortho or meta fluorine substituents in this context.
The following table summarizes the available quantitative data from the competitive reaction study.
| Isomer | Relative Reactivity |
| 2,6-Difluoroaniline | Most Reactive |
| 2,4-Difluoroaniline | High |
| 3,5-Difluoroaniline | Moderate |
| This compound | Least Reactive |
Experimental Protocols
While a single experimental protocol for a direct comparative kinetic study of all difluoroaniline isomers is not available, the following represents a general procedure for a competitive SNAr reaction, adapted from the work of Hough. This methodology can be used to determine the relative reactivity of different isomers.
Competitive Reaction of Difluoroaniline Isomers with a Nucleophile
-
Materials:
-
A mixture of the difluoroaniline isomers to be compared (e.g., 2,4-, 2,5-, 2,6-, and 3,5-difluoroaniline), each at an equal molar concentration.
-
The desired nucleophile (e.g., a solution of an amine, alkoxide, or other nucleophilic reagent).
-
An appropriate anhydrous, polar aprotic solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Internal standard for analytical monitoring (e.g., a non-reactive compound with a distinct analytical signal).
-
-
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the mixture of difluoroaniline isomers and the internal standard in the chosen solvent.
-
Bring the solution to the desired reaction temperature (e.g., 80 °C).
-
Add the nucleophile solution to the reaction mixture with vigorous stirring. The nucleophile should be the limiting reagent to ensure competition between the isomers.
-
Monitor the progress of the reaction over time by taking aliquots from the reaction mixture at regular intervals.
-
Quench the reaction in each aliquot (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the unreacted starting materials and the formed products.
-
The relative reactivity of the isomers can be determined by comparing the rates of consumption of each difluoroaniline isomer.
-
Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the reactivity of difluoroaniline isomers in SNAr reactions.
Caption: Factors influencing difluoroaniline reactivity in SNAr.
Conclusion
The reactivity of difluoroaniline isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. Based on available data, isomers with fluorine atoms positioned to exert strong inductive (meta) and resonance (para) stabilization of the Meisenheimer intermediate, such as 2,6- and 2,4-difluoroaniline, are the most reactive. Conversely, isomers where these activating effects are less pronounced or potentially counteracted are less reactive. For researchers and professionals in drug development and chemical synthesis, understanding these reactivity trends is crucial for the rational design of synthetic routes and the efficient production of target molecules. Further quantitative kinetic studies across a broader range of isomers and reaction conditions would be beneficial for a more complete understanding.
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of Difluoroanilines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For pharmaceutical and materials science applications, the coupling of halogenated anilines, such as difluoroanilines, is of particular importance as the resulting arylated aniline motifs are prevalent in a vast array of bioactive molecules and advanced materials. The choice of catalyst is critical to the success of these transformations, influencing reaction rates, yields, and substrate scope.
This guide provides a comparative analysis of prominent palladium and nickel catalysts for the Suzuki-Miyaura coupling of difluoroanilines. Due to the limited availability of direct side-by-side comparative studies on a single difluoroaniline substrate, this guide compiles data from reactions with structurally related halogenated anilines to provide valuable insights and starting points for catalyst selection and reaction optimization.
Data Presentation: Comparative Performance of Catalytic Systems
The efficacy of a catalyst in the Suzuki coupling of halogenated anilines depends on numerous factors, including the nature and position of the halogen and fluoro substituents on the aniline ring, the electronic and steric properties of the boronic acid, and the reaction conditions. The following tables summarize the performance of several state-of-the-art palladium and nickel catalysts.
Table 1: Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of Halogenated Anilines
| Catalyst System | Aryl Halide Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| Pd(PPh₃)₄ | 4-Bromoaniline | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 | Traditional, readily available catalyst; moderate activity for aryl bromides. |
| Pd(dppf)Cl₂ | 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 12 | >95 (Di-substitution) | Highly effective for polyhalogenated substrates; promotes coupling at more reactive sites (iodine over bromine).[1] |
| Pd(OAc)₂ / SPhos | 4-Bromo-2-fluoroaniline | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich/poor substrates.[2] |
| Pd(OAc)₂ / XPhos | 3-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 6 | >95 | Buchwald ligand; excellent for challenging couplings, including those with aryl chlorides.[3] |
| XPhos Pd G2 | 3,6-Dichloro-2,4-difluoroaniline | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 90-110 | 4-24 | High (general) | Pre-catalyst simplifying reaction setup; robust for electron-deficient aryl chlorides.[3] |
| CataCXium A palladacycle | 2-Bromoaniline derivative | Benzyl boronic ester | K₃PO₄ | 2-MeTHF | 90 | 24 | 95 | Specialized palladacycle effective for unprotected ortho-bromoanilines.[4] |
Table 2: Nickel Catalyst Performance in the Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Aryl Halide Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features & Considerations |
| NiCl₂(PCy₃)₂ | (2,2-Difluorovinyl)benzene | Arylboronic acids | K₃PO₄ | Dioxane | 80 | 12 | 70-90 | Effective for C(sp²)-F bond activation in specific contexts.[5] |
| Ni(dppf)Cl₂ | 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | ~95 | Cost-effective alternative to palladium for aryl chlorides; dppf is a common ligand.[6] |
| Ni(COD)₂ / dppf | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | High | In situ generated Ni(0) catalyst; effective for heteroaryl halides.[7] |
| [(dppf)Ni(cinnamyl)Cl] | 3-Chloropyridine | 2-Thienylboronic acid | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | - | 81 | Air and moisture-stable single-component precatalyst for heteroaryl couplings.[8] |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions. These protocols serve as a starting point and may require optimization for specific difluoroaniline substrates and boronic acids.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling with Buchwald Ligands
This protocol is adapted for palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands such as SPhos or XPhos.
-
Materials:
-
Difluoroaniline derivative (e.g., bromo-difluoroaniline) (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF, ~0.1-0.2 M)
-
Degassed water (if using a biphasic system)
-
-
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the difluoroaniline derivative, arylboronic acid, and base.
-
Add the palladium precursor and the phosphine ligand.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3][9]
-
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline for using a nickel catalyst, such as Ni(dppf)Cl₂.
-
Materials:
-
Difluoroaniline derivative (e.g., chloro-difluoroaniline) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Nickel catalyst (e.g., Ni(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, ~0.2 M)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the difluoroaniline derivative, arylboronic acid, nickel catalyst, and base to a Schlenk tube or reaction vial equipped with a stir bar.
-
Seal the tube and remove it from the glovebox.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 12-24 hours).
-
After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.[10]
-
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
A Comparative Guide to Quantifying Impurities in 2,5-Difluoroaniline by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the quantification of impurities in 2,5-Difluoroaniline. The content is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Introduction to qNMR for Impurity Quantification
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances and quantifying components in a mixture without the need for identical reference standards for each analyte.[1][2] The principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[3] This allows for the accurate determination of the concentration and purity of a substance by co-dissolving a known mass of the sample with a known mass of a certified internal standard and comparing the integrals of their respective signals.[4] For pharmaceutical analysis, ¹H qNMR is widely used due to the high natural abundance and sensitivity of the proton nucleus.[1][3]
Comparison of Analytical Techniques
The selection of an analytical technique for impurity profiling is critical in drug development and manufacturing to ensure the safety and efficacy of the final product.[5] While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are traditionally the workhorses for purity analysis, qNMR offers distinct advantages.[6][7]
Table 1: Comparison of qNMR, HPLC, and GC-MS for Impurity Quantification in this compound
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal integral is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis.[2] | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry. |
| Reference Standard | Does not require a specific reference standard for each impurity; a single internal standard can be used for multiple analytes.[1][2] | Requires a specific, well-characterized reference standard for each impurity for accurate quantification.[7] | Often requires reference standards for confirmation and quantification, though mass spectral libraries can aid in identification. |
| Quantification | Absolute quantification based on the ratio of integrals to an internal standard of known purity.[4] | Relative quantification based on area percent without a standard, or absolute quantification with a standard.[2] | Quantitative analysis is possible with appropriate calibration. |
| Selectivity | High selectivity, providing detailed structural information that aids in the identification of unknown impurities.[8][9] | Good selectivity, but co-elution of impurities can occur, requiring method optimization.[10] | Excellent selectivity and sensitivity, especially with mass spectral data for peak identification. |
| Sample Preparation | Simple: accurate weighing of sample and internal standard followed by dissolution in a deuterated solvent.[3] | More complex: may involve dissolution, filtration, and sometimes derivatization. Preparation of mobile phases is also required.[10] | Sample must be volatile or made volatile through derivatization. Headspace analysis is common for residual solvents.[10] |
| Analysis Time | Relatively fast, especially with modern instrumentation.[7] | Can be time-consuming due to long run times and method development.[7] | Analysis time is typically short, but sample preparation can be lengthy. |
| Sensitivity | Generally lower sensitivity compared to HPLC and GC-MS.[11] | High sensitivity, capable of detecting impurities at very low levels. | Very high sensitivity, particularly with selected ion monitoring (SIM). |
| Solvent Consumption | Low, uses small amounts of deuterated solvents.[12] | High, requires significant volumes of mobile phase solvents. | Lower than HPLC, but still requires solvents for sample preparation. |
| Destructive | Non-destructive, the sample can be recovered.[11] | Destructive. | Destructive. |
Experimental Protocol: Quantifying Impurities in this compound by ¹H qNMR
This protocol outlines the steps for the quantitative analysis of impurities in a sample of this compound using an internal standard method.
1. Materials and Instrumentation
-
Sample: this compound
-
Internal Standard: A certified reference material (CRM) with high purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals.[13]
-
Deuterated Solvent: A high-purity deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Dimethyl sulfoxide-d₆, Chloroform-d).
-
NMR Spectrometer: A high-resolution NMR spectrometer (≥400 MHz is recommended) equipped with a probe capable of delivering a 90° pulse.[13]
-
Analytical Balance: Capable of weighing to a precision of at least 0.01 mg.[14]
-
NMR Tubes: High-precision 5 mm NMR tubes.
2. Sample Preparation
-
Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.[4]
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (typically 25 °C).
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a ¹H NMR spectrum with the following parameters (optimization may be required):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value >30 s is often recommended to ensure full relaxation).[13]
-
Acquisition Time (aq): ≥3 s[13]
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150) for the signals to be integrated (typically 16-64 scans).
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 16 ppm).[13]
-
4. Data Processing and Analysis
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of the this compound, the internal standard, and any visible impurities. The integration range should cover at least 64 times the full width at half height (FWHH) of the signal.[8]
-
Calculate the purity of the this compound and the amount of each impurity using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: mass
-
Puritystd: Purity of the internal standard
-
Workflow for qNMR Analysis
Caption: Workflow for quantifying impurities by qNMR.
Conclusion
Quantitative NMR is a robust, reliable, and efficient method for the quantification of impurities in this compound. Its primary advantage lies in its ability to provide absolute quantification without the need for specific reference standards for each impurity, making it a valuable tool in pharmaceutical development and quality control.[1][7] While techniques like HPLC and GC-MS offer higher sensitivity, qNMR provides unparalleled structural information and a more straightforward workflow for quantification, positioning it as a strong complementary or alternative technique.[11] The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurity levels, the availability of reference standards, and the need for structural elucidation.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. enovatia.com [enovatia.com]
- 3. emerypharma.com [emerypharma.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of the Biological Activity of 2,5-Difluoroaniline Derivatives and Other Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2,5-difluoroaniline derivatives against other halogenated anilines, supported by available experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.
Executive Summary
Halogenated anilines are a class of compounds with diverse biological activities, ranging from antimicrobial and anticancer effects to enzyme inhibition. The introduction of halogen atoms to the aniline scaffold significantly influences their physicochemical properties and biological activities. This guide focuses on comparing derivatives of this compound with other halogenated (chloro, bromo, iodo) anilines, highlighting differences in their cytotoxicity, antimicrobial efficacy, and enzyme inhibition profiles. While direct comparative data for this compound derivatives is still emerging, this guide synthesizes available information to provide a valuable comparative overview.
Data Presentation
Cytotoxicity Data
The cytotoxic effects of halogenated anilines are a critical aspect of their biological profile, with implications for both potential therapeutic applications and toxicity. The following table summarizes available IC₅₀ (half-maximal inhibitory concentration) values for various halogenated aniline derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Fluorinated Schiff Base (5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | - | - |
| Fluorinated Schiff Base (2 fluorine atoms) | A549 (Lung Carcinoma) | - (PI: 4.95) | - | - |
| Furan-fused Chalcone | HL60 (Promyelocytic Leukemia) | 17.2-20.9 | 2',4'-dihydroxychalcone | 305 |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-Small Cell Lung Cancer) | 0.94 | - | - |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC (Breast Cancer) | 0.04 | - | - |
Note: Direct comparative IC₅₀ values for this compound derivatives against other halogenated anilines in the same study are limited. The data presented is a compilation from various sources and should be interpreted with caution due to differing experimental conditions.[1][2]
Antimicrobial Activity
Halogenated anilines have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiropyrrolidine derivative | Staphylococcus aureus ATCC 25923 | 3.9 | Tetracycline | - |
| Spiropyrrolidine derivatives | Staphylococcus aureus ATCC 25923 | 31.5-62.5 | - | - |
| Spiropyrrolidine derivatives | Micrococcus luteus NCIMB 8166 | 31.5-62.5 | Tetracycline | - |
| 3-Halobenzo[b]thiophene derivative | Bacillus cereus | 128 | - | - |
| 3-Halobenzo[b]thiophene derivative | Candida albicans | 128 | - | - |
Enzyme Inhibition
The ability of halogenated anilines to inhibit enzymes, such as cytochrome P450s, is crucial for understanding their metabolic fate and potential for drug-drug interactions.
| Compound | Enzyme | IC₅₀ (µM) |
| Clopidogrel | CYP2B6 | 0.0206 |
| Ticlopidine | CYP2B6 | 0.149 |
| Clotrimazole | CYP2B6 | <1 |
| Itraconazole | CYP2B6 | <1 |
| Sertraline | CYP2B6 | <1 |
| Raloxifene | CYP2B6 | <1 |
Note: The provided data focuses on the inhibition of CYP2B6 by various drugs.[5] Specific IC₅₀ values for this compound derivatives inhibiting cytochrome P450 enzymes in a comparative context were not found in the initial searches. A shift in the IC₅₀ value after pre-incubation with and without NADPH can indicate time-dependent inhibition.[6]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives and other halogenated anilines).[1]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 540 and 590 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against compound concentration.[1]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Controls: Include positive (microorganism in broth), negative (broth only), and sterility controls.
-
Incubation: Incubate the plates under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: General workflow for MIC determination via broth microdilution.
Cytochrome P450 Inhibition Assay (IC₅₀ Shift Assay)
This assay is used to determine if a compound is a time-dependent inhibitor of a CYP enzyme.
-
Pre-incubation: Incubate the test compound with human liver microsomes under three conditions: 0 minutes, 30 minutes without NADPH, and 30 minutes with NADPH.[6]
-
Substrate Addition: After the pre-incubation, add an isoform-specific substrate to measure the remaining enzyme activity.[6]
-
Metabolite Quantification: At the end of the incubation, quantify the formation of the metabolite using LC-MS/MS.[7]
-
IC₅₀ Calculation: Calculate the IC₅₀ value (the concentration that inhibits enzyme activity by 50%) for each condition by observing the decrease in metabolite formation compared to a vehicle control.[7]
-
Data Analysis: A significant leftward shift in the IC₅₀ curve for the 30-minute pre-incubation with NADPH compared to the other conditions indicates time-dependent inhibition.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
X-ray Crystallographic Analysis of 2,5-Difluoroaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic structures of 2,5-Difluoroaniline derivatives. The strategic incorporation of fluorine atoms into aniline derivatives is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and visualizes a potential biological signaling pathway influenced by these derivatives.
Comparative Crystallographic Data of Halogenated Aniline Schiff Base Derivatives
The following table summarizes and compares the crystallographic data of a Schiff base derivative of this compound with a similar derivative of 2-fluoroaniline. Both compounds share a 2,4-di-tert-butylphenol moiety, allowing for a direct comparison of the impact of the difluoro versus mono-fluoro substitution on the crystal packing and molecular conformation.
| Parameter | 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol | (E)-2,4-di-tert-butyl-6-(((2-fluorophenyl)imino) methyl)phenol |
| Chemical Formula | C₂₁H₂₅F₂NO | C₂₁H₂₆FNO |
| Molecular Weight | 345.42 | 343.43 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 6.423 (5) | 12.329 (3) |
| b (Å) | 17.386 (5) | 9.048 (3) |
| c (Å) | 17.337 (5) | 16.881 (5) |
| α (°) | 90 | 90 |
| β (°) | 90.319 (5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1936.0 (17) | 1883.2 (9) |
| Z | 4 | 4 |
| Dihedral Angle between Aromatic Rings (°) | 27.90 (5) | Not Reported |
| Hydrogen Bonding | Intramolecular O—H···N; Intermolecular C—H···O, C—H···N, C—H···F | Not Reported |
Experimental Protocols
Synthesis of 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol[1]
-
Preparation of Reactant Solution: A solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (0.936 g, 4 mmol) in 80 ml of absolute ethanol is prepared and heated to 60°C with stirring.
-
Addition of Aniline Derivative: A solution of this compound (0.516 g, 4 mmol) in 5 ml of methanol is added to the heated aldehyde solution.
-
Catalysis and Reflux: Four drops of formic acid are added to the reaction mixture, which is then refluxed for 24 hours.
-
Crystallization: The reaction mixture volume is reduced to 25 ml by evaporation. Upon cooling to 15°C, yellow crystals of the product form.
-
Isolation: The crystals are collected by filtration and air-dried.
Recrystallization for X-ray Quality Crystals
For obtaining single crystals suitable for X-ray diffraction, a slow evaporation method is commonly employed. The crude product is dissolved in a suitable solvent, such as ethanol, to form a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over a period of several days, well-formed single crystals should appear.
Single Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Visualization of a Potential Biological Pathway
Schiff bases and their derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. The 2,4-di-tert-butylphenol moiety, present in the analyzed crystal structures, has been reported to inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and behavior, including virulence factor production and biofilm formation. The inhibition of this pathway is a promising strategy for antivirulence therapy. One proposed mechanism is the binding of these compounds to the quorum sensing receptors LasR and RhlR.[1]
Below is a diagram illustrating the general workflow for the synthesis and crystallographic analysis of this compound derivatives.
References
Safety Operating Guide
Proper Disposal of 2,5-Difluoroaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2,5-Difluoroaniline are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.
Immediate Safety and Handling Considerations
Before disposal, it is crucial to adhere to safe handling procedures for this compound. Always consult the Safety Data Sheet (SDS) for detailed information. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of vapors, mist, or gas.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Contamination: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Step-by-Step Disposal Procedure
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service.[3] Chemical waste generators are responsible for correctly identifying and classifying their waste according to local, regional, and national regulations.[4][5][6]
Step 1: Waste Identification and Segregation
-
Characterize the waste stream. Determine if the this compound is in a pure form, mixed with solvents, or in an aqueous solution.
-
Halogenated organic waste should be segregated from non-halogenated waste due to different disposal requirements and costs.[6]
-
Solutions containing both halogenated and non-halogenated solvents are typically treated as halogenated waste.[6]
Step 2: Containerization and Labeling
-
Select a container that is compatible with this compound and in good condition, with no leaks.[7]
-
The container must be securely capped at all times, except when adding waste.[7]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration if it is in a solution.[7]
Step 3: On-Site Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Keep it away from incompatible materials such as acids, strong bases, and strong oxidizing agents.[8]
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the disposal company with a complete and accurate description of the waste, including the SDS for this compound.
Disposal Methodologies
While a professional service will handle the ultimate disposal, it is valuable for laboratory professionals to understand the available and recommended technologies for halogenated organic compounds.
Incineration: High-temperature incineration is the preferred method for the complete destruction of halogenated aromatic compounds.[6] This process must be carried out in a specialized incinerator equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[3]
Landfill: Direct landfilling of liquid this compound is prohibited. Regulations strictly limit the land disposal of hazardous wastes containing halogenated organic compounds.[6] Any residues from incineration must be stabilized before being placed in a designated hazardous waste landfill.[6]
Chemical Treatment: Various chemical degradation methods exist, primarily for treating aniline-containing wastewater rather than concentrated waste streams. These include advanced oxidation processes like ozonation and electrochemical oxidation, which can break down the aromatic ring structure.[1][3][4] However, these methods require specialized equipment and expertise and are not typically performed in a standard laboratory setting for bulk disposal.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of halogenated organic compounds, which are applicable to this compound.
| Parameter | Value | Regulation/Guideline |
| Incineration Temperature | > 1100 °C (for waste with >1% halogenated organics) | EU Directive on Industrial Emissions[9] |
| High-Efficiency Incineration | 982 to 1204 °C (1800 to 2200 °F) | Zeeco, Inc. (Industrial Burner and Flare Manufacturer)[10] |
| Incineration Residence Time | 2.0 seconds | Zeeco, Inc. (Industrial Burner and Flare Manufacturer)[10] |
| Landfill Prohibition (Aqueous) | > 14,000 mg/kg of halogenated compounds | Illinois Pollution Control Board[2] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in publicly available safety and regulatory literature, as the standard and required procedure is to transfer the waste to a licensed disposal facility. The treatment technologies described above, such as high-temperature incineration and advanced oxidation, are complex industrial processes that are not suitable for execution in a laboratory setting.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. Treatment of aniline-containing wastewater by electrochemical oxidation using Ti/RuO2 anode: the influence of process parameters and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcb.illinois.gov [pcb.illinois.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 7. energetic-materials.org.cn [energetic-materials.org.cn]
- 8. environment.govt.nz [environment.govt.nz]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
- 10. zeeco.com [zeeco.com]
Personal protective equipment for handling 2,5-Difluoroaniline
Essential Safety and Handling Guide for 2,5-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and may cause an allergic skin reaction.[1] Immediate implementation of appropriate personal protective equipment (PPE) and handling procedures is mandatory upon receipt and before handling the chemical.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| May cause an allergic skin reaction | Skin Sensitization (Cat. 1) |
Data sourced from multiple safety data sheets.[1][2]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound.[1][2][3]
| Body Part | Required Protection | Standard Compliance (Example) |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1] | EN 166 (EU) or NIOSH (US) |
| Skin | Chemical-resistant gloves (inspect before use).[1][4] Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1] | EN 374 |
| Respiratory | If exposure limits may be exceeded or if irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK) is necessary.[1][2] Work in a well-ventilated area, preferably a chemical fume hood.[1][4] | NIOSH (US) or EN 14387 (EU) |
Step-by-Step Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[1]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]
Handling:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][4]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4][5] |
Spill and Leak Containment:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear the appropriate PPE as outlined in Section 2.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
-
For large spills, contain the spill and prevent it from entering drains.
-
Collect the spilled material in a suitable, closed container for disposal.[1][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[4] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1][7] Do not dispose of down the drain or in general waste.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response actions.
Caption: A flowchart for the safe handling of this compound.
Caption: Decision-making workflow for exposure incidents.
References
- 1. echemi.com [echemi.com]
- 2. This compound 99.5 367-30-6 [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
